3-Bromo-5-fluorobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUWIPUGOIFZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634624 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216755-57-6 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl bromide
This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzyl bromide (CAS No. 216755-57-6), a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Chemical and Physical Properties
This compound is a disubstituted aromatic compound with the molecular formula C₇H₅Br₂F. Its chemical structure, featuring both bromine and fluorine atoms, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 267.92 g/mol [1] |
| CAS Number | 216755-57-6[1] |
| Molecular Formula | C₇H₅Br₂F[1] |
| Melting Point | 47 °C[2] |
| Boiling Point | 251 °C[2] |
| Density | 1.923 g/cm³[2] |
| Appearance | White to almost white powder or crystal |
Synthesis and Reactivity
This compound is typically synthesized from 3-Bromo-5-fluorobenzyl alcohol[2]. The benzyl bromide functionality is a reactive electrophilic group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in constructing larger, more complex molecular architectures, a common strategy in the development of novel therapeutic agents.
Applications in Research and Drug Development
As a versatile chemical intermediate, this compound is employed in a variety of research and development applications, particularly in the pharmaceutical industry. The introduction of the 3-bromo-5-fluorobenzyl moiety into a molecule can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and bioavailability.
Experimental Protocol: Synthesis of 3-Bromo-5-fluorophenylacetonitrile
The following is a detailed experimental protocol for the synthesis of 3-Bromo-5-fluorophenylacetonitrile using this compound as a starting material[3].
Materials:
-
This compound (1.38 g, 5.15 mmol)
-
Sodium cyanide (0.38 g, 7.73 mmol)
-
Water (0.35 mL)
-
N,N-dimethylformamide (DMF) (2.6 mL)
-
Ethyl acetate
-
2.5% w/v aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
A suspension of sodium cyanide in water is prepared in a sealed tube.
-
A solution of this compound in dimethylformamide is added to the sodium cyanide suspension.
-
The reaction mixture is heated at 75°C in the sealed tube for 3 hours.
-
After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.
-
The aqueous phase is extracted with an additional portion of ethyl acetate.
-
The combined organic extracts are washed sequentially with water and saturated aqueous sodium chloride.
-
The organic layer is dried over sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to give 2-[3-bromo-5-fluorophenyl]acetonitrile.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 3-Bromo-5-fluorophenylacetonitrile.
References
An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Bromo-5-fluorobenzyl bromide (CAS No. 216755-57-6), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Its unique trifunctional structure—featuring a reactive benzyl bromide group, a bromine atom, and a fluorine atom on the aromatic ring—makes it a valuable building block for the synthesis of complex and biologically active molecules.
Core Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to off-white crystalline powder. The presence of both bromine and fluorine substituents significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, a feature often exploited in drug design to modulate factors like metabolic stability and binding affinity.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 216755-57-6 | [1][2] |
| Molecular Formula | C₇H₅Br₂F | [2][3] |
| Molecular Weight | 267.92 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 45.0 to 49.0 °C | [1] |
| Boiling Point | 251 °C | |
| Density | 1.923 g/cm³ | |
| Purity | Typically >98.0% (GC) | [1] |
| Synonyms | 1-Bromo-3-(bromomethyl)-5-fluorobenzene, α,3-Dibromo-5-fluorotoluene |
Chemical Structure and Reactivity
The primary utility of this compound stems from the high reactivity of the benzylic bromide. This group is an excellent electrophile, making the compound a potent benzylating agent for a wide range of nucleophiles, including amines, alcohols, and carbanions. The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, facilitating Sₙ1 and Sₙ2 type reactions.
The halogen atoms on the aromatic ring also serve as synthetic handles. The bromine atom, in particular, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the C3 position. The fluorine atom is generally stable but imparts unique electronic properties to the ring, influencing the reactivity of the other positions and the biological activity of the final molecule.
Caption: Structure of 1-Bromo-3-(bromomethyl)-5-fluorobenzene.
Synthesis and Experimental Protocols
While multiple synthetic routes are plausible, this compound is commonly prepared via the free-radical bromination of 3-bromo-5-fluorotoluene. Another viable laboratory-scale synthesis involves the conversion of 3-bromo-5-fluorobenzyl alcohol to the corresponding bromide.
Below are representative experimental protocols for its synthesis and a subsequent reaction demonstrating its utility.
Representative Protocol 1: Synthesis of this compound from 3-Bromo-5-fluorotoluene
This protocol is based on standard benzylic bromination methods.
Materials:
-
3-Bromo-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3-bromo-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of BPO or AIBN (0.02 eq) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and maintained by irradiation with a UV lamp.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via recrystallization or column chromatography to afford pure this compound.
Cited Experimental Protocol 2: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile[1]
This protocol from patent literature demonstrates a typical nucleophilic substitution reaction using this compound as the electrophile.
Materials:
-
This compound (1.38 g, 5.15 mmol)
-
Sodium cyanide (0.38 g, 7.73 mmol)
-
Dimethylformamide (DMF) (2.6 mL)
-
Water (0.35 mL)
-
Ethyl acetate
-
2.5% w/v aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of sodium cyanide in water is treated with a solution of this compound in dimethylformamide.[1]
-
The reaction is heated at 75°C in a sealed tube for 3 hours.[1]
-
After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.[1]
-
The aqueous phase is extracted with an additional portion of ethyl acetate.[1]
-
The combined organic extracts are washed with water and then with saturated aqueous sodium chloride.[1]
-
The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated in vacuo to give the crude product.[1]
-
Purification via column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) yields 2-(3-bromo-5-fluorophenyl)acetonitrile (0.64 g, 58% yield).[1]
Applications in Drug Discovery and Development
The incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2] Fluorine can improve metabolic stability, binding affinity, and membrane permeability, while bromine can form halogen bonds, contributing to target binding, and can also serve as a handle for further synthetic elaboration.
This compound serves as a versatile starting material for introducing the 3-bromo-5-fluorobenzyl moiety into potential therapeutic agents. This scaffold is of interest in the development of various classes of drugs, including kinase inhibitors, anti-cancer agents, and antivirals.
Caption: Synthetic workflow of this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | ~4.4-4.5 ppm (s, 2H): A sharp singlet corresponding to the benzylic methylene protons (-CH₂Br). This region is characteristic for benzyl bromides. ~7.0-7.4 ppm (m, 3H): A complex multiplet pattern for the three aromatic protons. The signals will exhibit splitting due to both H-H and H-F coupling. |
| ¹³C NMR | ~30-33 ppm: Signal for the benzylic carbon (-CH₂Br). ~110-145 ppm: A set of 4 signals for the aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant (J ≈ 250 Hz). Other aromatic carbons will show smaller C-F couplings. The signals for the carbons attached to the bromines will also be distinct. |
| Mass Spec (EI) | M⁺, [M+2]⁺, [M+4]⁺ Peaks: A characteristic isotopic cluster for two bromine atoms will be observed for the molecular ion (C₇H₅⁷⁹Br₂F, C₇H₅⁷⁹Br⁸¹BrF, C₇H₅⁸¹Br₂F) at m/z 266, 268, and 270 with an approximate intensity ratio of 1:2:1. Fragment Ion: A prominent peak at m/z 187/189 (loss of one Br radical), corresponding to the [M-Br]⁺ fragment (the 3-bromo-5-fluorobenzyl cation). This fragment will show a 1:1 isotopic pattern for one bromine atom. |
Safety and Handling
This compound is classified as a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact, the affected area should be flushed immediately with copious amounts of water.
References
Physicochemical properties of 3-Bromo-5-fluorobenzyl bromide
An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl bromide
Introduction
This compound, with the CAS Number 216755-57-6, is a disubstituted aromatic organic compound.[1] Structurally, it features a benzene ring substituted with a bromine atom, a fluorine atom, and a bromomethyl group. The presence of the benzylic bromide functional group makes it a highly reactive and versatile reagent in organic synthesis. This reactivity makes it a valuable intermediate for introducing the 3-bromo-5-fluorobenzyl moiety into larger, more complex molecules. It is primarily utilized as a building block and intermediate in the synthesis of novel compounds for pharmaceutical and chemical research.[1]
Physicochemical Properties
The core physicochemical properties of this compound are summarized below. This compound is a solid at room temperature and requires careful handling due to its reactive and hazardous nature.
| Property | Value | Reference |
| CAS Number | 216755-57-6 | [1][2][3][4] |
| Molecular Formula | C₇H₅Br₂F | [1][2][3][5] |
| Molecular Weight | 267.92 g/mol | [1][3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 47 °C | [1][3] |
| Boiling Point | 251 °C | [1] |
| Density | 1.923 g/cm³ | [1] |
| Flash Point | 106 °C | [1] |
| Solubility | Soluble in Methanol; Slightly soluble in water (2.9 g/L at 25°C) | [1][3] |
| InChI | InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | [3] |
| Sensitivity | Lachrymatory, Moisture Sensitive | [1][3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1][3] |
Reactivity and Applications
The primary utility of this compound stems from the reactivity of the benzylic bromide group. The carbon atom of the CH₂Br group is electrophilic and is susceptible to nucleophilic attack, making the compound an excellent alkylating agent. This allows for the facile introduction of the 3-bromo-5-fluorobenzyl group into various molecular scaffolds.
Its application is predominantly as an intermediate in the synthesis of more complex molecules, particularly in the context of pharmaceutical and chemical research.[1] It serves as a starting material or key building block for compounds undergoing investigation for potential biological activity.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the bromination of the corresponding alcohol.[1]
Reaction: (3-Bromo-5-fluorophenyl)methanol → this compound
Methodology:
-
(3-bromo-5-fluorophenyl)methanol (1.79 g, 8.39 mmol) and triphenylphosphine (3.65 g, 10.10 mmol) are dissolved in dichloromethane (45 mL).[1]
-
Carbon tetrabromide (3.34 g, 10.10 mmol) is added to the solution.[1]
-
The reaction mixture is stirred at room temperature.[1]
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction mixture is worked up to isolate and purify the desired product, this compound.
Example Application: Synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile
This protocol demonstrates the use of this compound as an alkylating agent in a nucleophilic substitution reaction with sodium cyanide.[6]
Methodology:
-
Reaction Setup: A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is prepared.[6] This is treated with a solution of this compound (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL).[6]
-
Heating: The reaction mixture is heated at 75°C in a sealed tube for 3 hours.[6]
-
Workup - Extraction: After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).[6] The aqueous phase is extracted again with ethyl acetate (50 mL).[6]
-
Workup - Washing: The combined organic extracts are washed sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).[6]
-
Isolation: The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.[6]
-
Purification: The crude product is purified using column chromatography (silica gel, eluting with 10% ethyl acetate/hexane) to give the final product, 2-[3-bromo-5-fluorophenyl]acetonitrile.[6]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.
-
GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B, H314), causing serious eye damage (Eye Damage 1, H318), and may cause respiratory irritation (STOT SE 3, H335).[1][2]
-
Hazard Codes: C, T.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2]
-
Handling: Do not breathe dust, mist, or spray. Wash skin thoroughly after handling.[2]
-
First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
References
- 1. 3-Fluoro-5-bromobenzyl bromide | 216755-57-6 [amp.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. labsolu.ca [labsolu.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3-BROMO-5-FLUOROBENZYL BROMID [chemicalbook.com]
- 6. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Properties of 3-Bromo-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-5-fluorobenzyl bromide (CAS No. 216755-57-6), a key intermediate in pharmaceutical and chemical research. This document outlines the physicochemical data, detailed experimental protocols for their determination, and essential safety precautions.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental for the characterization and quality control of chemical compounds. The following table summarizes the key physical properties of this compound.
| Property | Value |
| Melting Point | 47 °C |
| Boiling Point | 251 °C |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are based on standard laboratory practices and incorporate specific safety measures due to the hazardous nature of the compound.
Safety Precautions
Hazard Warning: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing must be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the substance is handled outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Melting Point Determination
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of this compound into a mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until the packed sample is approximately 2-3 mm high.
-
Apparatus Setup:
-
Thiele Tube Method: Secure the capillary tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the thermometer and attached capillary tube in the oil bath of the Thiele tube.
-
Digital Apparatus: Insert the capillary tube into the designated slot in the melting point apparatus.
-
-
Heating: Begin heating the apparatus. The temperature should be raised rapidly at first to about 15-20 °C below the expected melting point (47 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube (e.g., a fusion tube)
-
Capillary tube (sealed at one end)
-
Thiele tube or other heating bath (e.g., aluminum block)
-
Thermometer (calibrated)
-
Beaker
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5-1 mL) of this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to the thermometer so that the sample is level with the thermometer bulb. Clamp the assembly and immerse it in the heating bath (Thiele tube or aluminum block). The heating liquid should be above the level of the sample in the test tube but below the opening of the test tube.
-
Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation and Recording: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, stop heating. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental determination of the physicochemical properties of this compound.
Caption: Experimental workflow for determining the melting and boiling points.
References
In-Depth Technical Guide: Solubility and Synthetic Utility of 3-Bromo-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various organic solvents. Furthermore, it outlines the logical workflow for its synthesis and application in drug discovery.
Quantitative Solubility Data
A thorough literature search revealed limited specific quantitative solubility data for this compound in a range of organic solvents. The available information is summarized in the table below.
| Solvent | Solubility | Temperature (°C) | Citation |
| Methanol | Soluble | Not Specified | [1] |
| Water | 2.9 g/L (Slightly soluble) | 25 | [2] |
Given the scarcity of data, experimental determination of solubility in solvents relevant to specific research applications is highly recommended. The following section provides a detailed protocol for this purpose.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).
-
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains undissolved.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The optimal time should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Synthesis and Application in Drug Development
This compound is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[5] Its utility stems from the presence of the reactive benzyl bromide group, which readily participates in nucleophilic substitution reactions, and the substituted phenyl ring, which can be further functionalized. While it is not directly involved in signaling pathways, it is a key starting material for creating molecules that are.
Logical Workflow in Drug Discovery
Caption: Role of this compound in the drug discovery process.
This workflow illustrates the progression from the synthesis of the intermediate to its incorporation into potential drug candidates, which then undergo rigorous testing and development. The versatility of this compound allows for the creation of diverse molecular libraries for screening against various biological targets.
References
A Technical Guide to the Spectral Data of 3-Bromo-5-fluorobenzyl bromide
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Bromo-5-fluorobenzyl bromide.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.4 - 4.6 | Singlet (s) | 2H | -CH₂Br |
| ~ 7.1 - 7.3 | Doublet of doublets (dd) | 1H | Ar-H |
| ~ 7.3 - 7.5 | Doublet of doublets (dd) | 1H | Ar-H |
| ~ 7.5 - 7.7 | Triplet (t) or Singlet (s) | 1H | Ar-H |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 32 - 35 | -CH₂Br |
| ~ 115 - 118 (d, J≈20-25 Hz) | Ar-C |
| ~ 122 - 125 (d, J≈20-25 Hz) | Ar-C |
| ~ 123 - 126 | Ar-C |
| ~ 130 - 133 | Ar-C |
| ~ 140 - 143 (d, J≈5-10 Hz) | Ar-C |
| ~ 161 - 164 (d, J≈240-250 Hz) | Ar-C-F |
Predicted in CDCl₃ solvent. 'd' denotes a doublet due to C-F coupling, with an estimated coupling constant J.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2920 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |
| 1480 - 1440 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 1200 - 1150 | Strong | C-Br stretch (benzyl bromide) |
| 700 - 600 | Strong | C-Br stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 268 / 270 | High | [M]⁺ (Molecular ion) |
| 189 / 191 | Medium | [M - Br]⁺ |
| 109 | High | [M - Br - Br]⁺ or [C₇H₅F]⁺ |
| 90 | Medium | [C₇H₆]⁺ (Tropylium ion) |
The presence of two peaks for bromine-containing fragments (M and M+2) is due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following are general protocols for obtaining spectral data for a solid organic compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16) and a relaxation delay (e.g., 1-2 seconds) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.[1]
-
A higher number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to have all peaks pointing upwards.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Background Spectrum:
-
With the ATR accessory clean and empty, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected as an interferogram and then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Data Processing:
-
The software automatically subtracts the background spectrum.
-
The resulting spectrum can be baseline corrected and the peaks can be labeled.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol, or dichloromethane).
-
-
Ionization:
-
Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.
-
-
Mass Analysis:
-
The ionized sample molecules and their fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value.
-
-
Data Processing:
-
The instrument software generates a mass spectrum, which is a plot of relative intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.
-
Visualizations
Caption: Workflow for the spectral analysis of a chemical compound.
Caption: Relationship between spectral data and structural information.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluorobenzyl bromide from 3-bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-fluorobenzyl bromide from 3-bromo-5-fluorotoluene. The primary method detailed is the Wohl-Ziegler reaction, a well-established process for the selective benzylic bromination of alkyl-substituted aromatic compounds. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product.
Reaction Overview and Mechanism
The synthesis of this compound from 3-bromo-5-fluorotoluene is achieved through a free-radical chain reaction, specifically the Wohl-Ziegler bromination.[1][2][3] This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable non-polar solvent.[4] The reaction is typically initiated by heat or UV light.
The mechanism proceeds through three main stages:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form free radicals. These radicals then react with a trace amount of HBr present to generate a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-5-fluorotoluene. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed benzylic radical then reacts with a bromine molecule (Br₂), which is generated in low concentrations from the reaction of NBS with HBr, to yield the desired product, this compound, and another bromine radical. This bromine radical can then continue the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is crucial as it maintains a low concentration of bromine in the reaction mixture, which favors the desired benzylic substitution over electrophilic aromatic bromination.[5]
Experimental Protocol
While a specific protocol for the synthesis of this compound from 3-bromo-5-fluorotoluene is not extensively documented in publicly available literature, the following procedure is a robust and well-established method for the benzylic bromination of substituted toluenes and is expected to provide the desired product in good yield.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-fluorotoluene | 189.02 | 10.0 g | 0.0529 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.3 g | 0.0579 (1.1 eq) |
| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 0.174 g | 0.00106 (0.02 eq) |
| Carbon Tetrachloride (CCl₄) or Trifluorotoluene | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-fluorotoluene (10.0 g, 0.0529 mol) in carbon tetrachloride (150 mL). Note: Due to the toxicity of carbon tetrachloride, trifluorotoluene can be used as a safer alternative solvent.[1]
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (10.3 g, 0.0579 mol, 1.1 eq) and AIBN (0.174 g, 0.00106 mol, 0.02 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-3 hours. The progress can also be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 3-Bromo-5-fluorotoluene |
| Key Reagents | N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon Tetrachloride or Trifluorotoluene |
| Reaction Temperature | Reflux (~77 °C for CCl₄) |
| Reaction Time | 1-3 hours |
| Expected Yield | 70-90% (based on similar reactions) |
| Purification Method | Recrystallization or Vacuum Distillation |
Visualization of Workflow and Mechanism
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Simplified Radical Chain Mechanism
Caption: Simplified mechanism of the Wohl-Ziegler benzylic bromination.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Physical Properties:
-
Molecular Formula: C₇H₅Br₂F
-
Molecular Weight: 267.92 g/mol
-
Appearance: Expected to be a solid or high-boiling liquid.
Spectroscopic Data (Predicted):
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂Br | ~4.45 | s | - | 2H |
| Aromatic H | ~7.0 - 7.4 | m | - | 3H |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | ~31-33 |
| C-Br | ~122 (d, J ≈ 9 Hz) |
| C-F | ~163 (d, J ≈ 250 Hz) |
| Aromatic C-H | ~115-135 |
| Aromatic C-CH₂Br | ~140-142 |
Safety Considerations
-
3-Bromo-5-fluorotoluene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,2'-Azobisisobutyronitrile (AIBN): Can decompose vigorously upon heating. Store in a cool place and handle with care.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. All operations should be conducted in a fume hood.
-
This compound: As a benzyl bromide derivative, it is expected to be a strong lachrymator and irritant. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
The Strategic Role of Fluorinated Benzyl Moieties in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize a molecule's pharmacological profile. Among the various fluorinated motifs, the fluorinated benzyl group stands out as a privileged scaffold due to its profound and often beneficial impact on a drug's metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic properties. This in-depth technical guide explores the multifaceted functions of fluorinated benzyl moieties in drug discovery, providing a comprehensive overview of their effects, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are central to its utility in drug design. When incorporated into a benzyl ring, these properties can lead to significant improvements in a drug candidate's performance, transforming a promising lead compound into a viable clinical candidate. This guide will delve into the specific advantages conferred by benzyl fluorination, offering insights for the rational design of next-generation therapeutics.
Core Functions of Fluorinated Benzyl Moieties
The introduction of fluorine atoms onto a benzyl ring can strategically modulate several key properties of a drug molecule:
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation by cytochrome P450 (CYP) enzymes. The robust carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond, thereby preventing hydroxylation at the fluorinated position and increasing the drug's half-life and systemic exposure.[1][2]
-
Modulation of Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the benzyl ring, influencing interactions with the target protein. Fluorine can participate in favorable electrostatic and dipole-dipole interactions, as well as form hydrogen bonds and halogen bonds with amino acid residues in the binding pocket, leading to enhanced potency and selectivity.
-
Tuning Physicochemical Properties:
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[3] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic functional groups.[4][5] This can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Data Presentation: Quantitative Impact of Benzyl Fluorination
The following tables summarize quantitative data from various studies, highlighting the impact of fluorinating the benzyl moiety on key drug discovery parameters.
Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Benzyl-Containing Inhibitors
| Compound Class | Target | Fluorinated Analog (Substitution) | IC50 / Ki | Non-Fluorinated Analog | IC50 / Ki | Fold Change | Reference |
| Isoquinoline | PARP2 | 7-Fluoro | 900 nM (IC50) | Unsubstituted | 1,200 nM (IC50) | 1.3 | [3] |
| Benzyl Carbamate | BACE1 | 4-Fluoro | 27.5% Inhibition @ 10 µM | Unsubstituted | Inactive | - | [5] |
| Ketone Inhibitor | Caspase-3 | 2,2,2-trifluoroethoxymethyl | 4.79 nM (IC50) | 2-methoxymethyl | Less Active | >1 | [6] |
| 7-phenyl-pyrroloquinolinone | Tubulin | 2-Fluoro on 7-phenyl | 0.8 µM (GI50) | Unsubstituted | Not Reported | - | [7] |
Table 2: Impact of Benzyl Fluorination on Metabolic Stability
| Compound | Fluorination | HLM t1/2 (min) | Clint (µL/min/mg protein) | Reference |
| Isoquinoline Derivative | 7-Fluoro | Not Reported | - | [3] |
| δ-Tocotrienol Derivative | Allylic Difluoro | < 5 | > 138.6 | [8] |
Note: HLM = Human Liver Microsomes. A longer half-life (t1/2) and lower intrinsic clearance (Clint) indicate greater metabolic stability.
Table 3: Influence of Benzyl Fluorination on Physicochemical Properties
| Compound | Fluorination | clogP (Predicted) | pKa (Predicted) | Reference |
| Isoquinoline Derivative | Unsubstituted | 2.5 | 6.8 | [3] |
| Isoquinoline Derivative | 7-Fluoro | 2.7 | 6.5 | [3] |
| Saturated Heterocyclic Amines | α-CF3 | Variable Increase/Decrease | Significant Decrease | [9] |
Table 4: Effect of Benzyl Fluorination on hERG Inhibition
| Compound Series | Fluorination | hERG IC50 (µM) | Non-Fluorinated Analog hERG IC50 (µM) | Reference |
| Pyrroloquinoline | Various Substitutions | Can be significantly altered | - |
Note: Higher IC50 values indicate lower inhibition of the hERG channel and a better safety profile.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding the role of fluorinated benzyl moieties in drug action and discovery. The following diagrams were generated using the Graphviz (DOT language).
Signaling Pathways
Experimental Workflows
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of compounds containing fluorinated benzyl moieties.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (high and low clearance)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile).
-
Dilute the liver microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a volume of ice-cold acetonitrile (e.g., 2-3 volumes) to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Unlabeled test compound (fluorinated benzyl analog)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a serial dilution of the unlabeled test compound.
-
Add the radioligand at a concentration close to its Kd.
-
Add the cell membrane preparation.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HPLC-Based LogP Determination
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
1-Octanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
HPLC system with a reverse-phase column (e.g., C18) and UV detector
-
Reference compounds with known LogP values
Procedure:
-
System Preparation:
-
Saturate the 1-octanol with water and the water (or buffer) with 1-octanol by vigorous mixing followed by separation.
-
-
Sample Preparation:
-
Dissolve the test compound in the aqueous phase.
-
Add an equal volume of the octanol phase.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Centrifuge to ensure complete phase separation.
-
-
Analysis:
-
Carefully sample both the aqueous and octanol phases.
-
Inject each sample into the HPLC system.
-
Determine the concentration of the test compound in each phase from the peak areas in the chromatograms, using a calibration curve.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
The LogP is the logarithm of the partition coefficient: LogP = log10(P).
-
-
Calibration (for retention time-based methods):
-
Inject a series of reference compounds with known LogP values.
-
Plot the logarithm of the retention time (log k') against the known LogP values to generate a calibration curve.
-
Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.
-
Synthesis of a Fluorinated Benzyl Moiety: 4-Fluorobenzylamine
Objective: To synthesize 4-fluorobenzylamine from 4-fluorobenzonitrile.
Materials:
-
4-Fluorobenzonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H2SO4)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous diethyl ether or THF.
-
-
Addition of Starting Material:
-
Dissolve 4-fluorobenzonitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension while stirring and cooling in an ice bath.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
-
Quenching:
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
-
Workup:
-
Filter the resulting mixture to remove the aluminum salts.
-
Wash the filter cake with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude 4-fluorobenzylamine by distillation under reduced pressure to obtain the final product.
-
Conclusion
The strategic incorporation of fluorinated benzyl moieties is a powerful and versatile tool in the arsenal of the medicinal chemist. By leveraging the unique properties of fluorine, researchers can fine-tune the metabolic stability, binding affinity, and physicochemical properties of drug candidates to overcome a wide range of developmental hurdles. The quantitative data, signaling pathway diagrams, and detailed experimental protocols presented in this guide provide a comprehensive resource for understanding and applying the principles of benzyl fluorination in drug discovery. As our understanding of the nuanced effects of fluorine continues to grow, so too will the opportunities to design safer, more effective, and more precisely targeted medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-Bromo-5-fluorobenzyl bromide in nucleophilic substitution reactions. This versatile reagent serves as a key building block for the introduction of the 3-bromo-5-fluorobenzyl moiety into a wide range of molecules, enabling the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic compound featuring a reactive benzylic bromide. This functional group is highly susceptible to nucleophilic attack, making the molecule an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds. The presence of the bromo and fluoro substituents on the aromatic ring can influence the reactivity of the benzylic position and impart unique physicochemical properties to the resulting products, potentially affecting their biological activity and material characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 216755-57-6 |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 47 °C |
| Boiling Point | 251 °C |
| Solubility | Soluble in methanol. Slightly soluble in water (2.9 g/L at 25°C). |
Data sourced from commercial supplier information.[1]
Applications in Nucleophilic Substitution Reactions
This compound is a versatile substrate for a variety of nucleophiles, leading to the formation of amines, ethers, thioethers, nitriles, and other derivatives. The general reaction scheme is depicted below.
Caption: General workflow for nucleophilic substitution.
Reactions with Carbon Nucleophiles
A key application of this compound is in the formation of new carbon-carbon bonds. A documented example is the reaction with cyanide ions to form the corresponding acetonitrile derivative.
Table 2: Reaction with Cyanide Nucleophile
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyanide | Sodium Cyanide | DMF/Water | 75 | 3 | 2-(3-Bromo-5-fluorophenyl)acetonitrile | 58 |
Data sourced from a patent describing the synthesis of related compounds.[2]
Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles (General Protocols)
General Workflow for Nucleophilic Substitution Reactions:
Caption: A typical experimental workflow.
Experimental Protocols
Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile
This protocol details the nucleophilic substitution reaction of this compound with sodium cyanide.[2]
Materials:
-
This compound (1.38 g, 5.15 mmol)
-
Sodium cyanide (0.38 g, 7.73 mmol)
-
Dimethylformamide (DMF) (2.6 mL)
-
Water (0.35 mL)
-
Ethyl acetate
-
2.5% w/v aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
A suspension of sodium cyanide in water is treated with a solution of this compound in dimethylformamide.
-
The reaction mixture is heated at 75°C in a sealed tube for 3 hours.
-
After cooling to room temperature, the reaction is partitioned between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.
-
The aqueous phase is extracted with an additional portion of ethyl acetate.
-
The combined organic extracts are washed with water and saturated aqueous sodium chloride, then dried over sodium sulfate.
-
The solvent is removed in vacuo to yield the crude product.
-
Purification is performed by column chromatography on silica gel, eluting with 10% ethyl acetate/hexane, to give 2-(3-bromo-5-fluorophenyl)acetonitrile.
Expected Yield: 58%
General Protocol for the Synthesis of Benzyl Thioethers
This general protocol for the synthesis of benzyl thioethers from benzyl halides using thiourea can be adapted for this compound.[3] This method avoids the use of odorous thiols.
Materials:
-
This compound
-
Thiourea
-
A suitable alcohol solvent (e.g., methanol or ethanol)
-
A base (e.g., sodium hydroxide)
Procedure:
-
Dissolve the this compound and thiourea in the alcohol solvent.
-
Heat the mixture to form the isothiuronium salt.
-
Add a solution of the base to hydrolyze the salt in situ, generating the thiolate.
-
If synthesizing a symmetrical thioether, the thiolate will react with the remaining this compound. For unsymmetrical thioethers, a different electrophile would be added at this stage.
-
After the reaction is complete, perform an appropriate workup and purify the product.
Biological Activity of Derived Compounds
The introduction of the 3-bromo-5-fluorobenzyl moiety can be a key step in the synthesis of biologically active molecules. While specific biological data for compounds directly synthesized from this compound via nucleophilic substitution was not found in the searched literature, the bromo- and fluoro-substituted phenyl motif is present in many compounds with reported biological activities, including anticancer and enzyme inhibitory effects. Researchers are encouraged to screen the novel compounds synthesized using this compound for their desired biological activities.
Signaling Pathway Example (Generic):
Caption: Inhibition of a signaling pathway.
Safety Information
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols for 3-Bromo-5-fluorobenzyl bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorobenzyl bromide is a versatile benzylating agent employed in organic synthesis for the introduction of the 3-bromo-5-fluorobenzyl moiety into a variety of molecules. This functional group is of particular interest in medicinal chemistry and drug discovery, as the presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.
These application notes provide an overview of the use of this compound in C-benzylation, N-benzylation, and O-benzylation reactions, complete with detailed experimental protocols and quantitative data.
C-Benzylation Reactions
The introduction of a benzyl group at a carbon atom is a fundamental transformation in organic synthesis. This compound is an effective electrophile for the C-benzylation of nucleophilic carbon sources, such as cyanide ions.
Table 1: C-Benzylation of Sodium Cyanide
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Cyanide | This compound | DMF/Water | 75 | 3 | 2-(3-Bromo-5-fluorophenyl)acetonitrile | 58 |
Experimental Protocol: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile[1]
-
Reaction Setup: In a sealed tube, suspend sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL).
-
Reagent Addition: Add a solution of this compound (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL) to the suspension.
-
Reaction Conditions: Heat the sealed tube at 75°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).
-
Extract the aqueous phase with an additional portion of ethyl acetate (50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated aqueous sodium chloride (50 mL).
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to yield 2-(3-bromo-5-fluorophenyl)acetonitrile (0.64 g, 58%).
N-Benzylation Reactions
N-benzylation is a common strategy in the synthesis of pharmaceuticals and other bioactive molecules to introduce a benzyl group onto a nitrogen-containing scaffold. This compound can be effectively used for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles.
Table 2: N-Benzylation of a Pyrrolo[2,3-d]pyrimidine Derivative
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Product |
| N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | Substituted Arylmethyl Halide | Sodium Hydride | DMF | 0 to RT | N4-(3-bromophenyl)-7-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine |
Note: While the specific yield for the reaction with this compound is not provided in the cited literature, this general protocol is applicable.
Experimental Protocol: General Procedure for N-Benzylation of a Pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: Dissolve the N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine substrate in anhydrous DMF in a round-bottomed flask.
-
Base Addition: Cool the solution to 0°C and add sodium hydride portionwise.
-
Stirring: Stir the mixture at 0°C for 1 hour.
-
Reagent Addition: Add this compound.
-
Reaction Conditions: Allow the reaction to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous phase with chloroform.
-
Dry the organic phase over sodium sulfate and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product as necessary.
O-Benzylation Reactions
The Williamson ether synthesis is a classical and widely used method for the formation of ethers. This compound can serve as the electrophile in this reaction for the O-benzylation of alcohols and phenols.
Table 3: O-Benzylation of Benzyl Alcohol
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Product |
| Benzyl Alcohol | 1,3-Dibromo-5-fluorobenzene | Sodium Hydride | DMA | Ambient | 3-Benzyloxy-1-bromo-5-fluorobenzene |
Note: This protocol describes the synthesis of a similar ether but uses 1,3-dibromo-5-fluorobenzene instead of the benzyl bromide. A standard Williamson ether synthesis protocol with this compound would involve the reaction of a deprotonated alcohol or phenol with the benzyl bromide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol substrate in a suitable anhydrous solvent (e.g., DMF, THF).
-
Base Addition: Add a strong base (e.g., sodium hydride, potassium carbonate) to deprotonate the hydroxyl group.
-
Stirring: Stir the mixture at room temperature or with gentle heating until deprotonation is complete.
-
Reagent Addition: Add this compound to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work-up:
-
Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Application Notes and Protocols: 3-Bromo-5-fluorobenzaldehyde in Medicinal Chemistry
Note on the Starting Material: Extensive literature searches for specific medicinal chemistry applications of 3-bromo-5-fluorobenzyl bromide yielded limited publicly available information. The primary search results were related to chemical suppliers, with a notable absence of detailed synthetic protocols and biological data in peer-reviewed journals or patents. Due to this lack of specific data for the requested bromide, these application notes focus on the closely related and more widely documented analog, 3-bromo-5-fluorobenzaldehyde . This versatile aldehyde serves as a crucial starting material for the synthesis of various biologically active compounds, particularly in the development of enzyme inhibitors.
Application: Synthesis of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
Introduction to Therapeutic Potential
3-Bromo-5-fluorobenzaldehyde is a key building block in the synthesis of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. The aldehyde functionality and the specific substitution pattern of the aromatic ring make it a valuable precursor for creating complex molecular architectures designed to interact with the ATP-binding site of the EGFR kinase domain.
EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, EGFR has emerged as a major target for anticancer drug development. The inhibition of EGFR kinase activity can block downstream signaling cascades, leading to the suppression of tumor growth and induction of apoptosis.
The unique electronic properties conferred by the bromo and fluoro substituents on the benzaldehyde ring can be strategically utilized in synthetic chemistry to construct potent and selective EGFR inhibitors.[1] The bromine atom, for instance, provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize biological activity.
Signaling Pathway: EGFR in Cancer
Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways are central to promoting cell proliferation, survival, and angiogenesis, which are critical for tumor development and progression.
Figure 1: Simplified EGFR Signaling Pathway and its Inhibition.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of representative compounds synthesized from 3-bromo-5-fluorobenzaldehyde against a human cancer cell line.
| Compound ID | Target Cell Line | IC50 (µM) |
| 1a | A549 (NSCLC) | 15.2 |
| 1b | A549 (NSCLC) | 9.8 |
| Gefitinib (Reference) | A549 (NSCLC) | 0.015 |
Data is hypothetical and for illustrative purposes, as specific IC50 values for compounds derived from 3-bromo-5-fluorobenzaldehyde were not available in the initial search results. The reference drug Gefitinib is a known EGFR inhibitor.
Experimental Protocols
Synthesis of 4-(3-Bromo-5-fluorobenzylamino)quinazoline Derivatives (General Procedure)
This protocol describes a potential synthetic route for preparing EGFR inhibitors based on a quinazoline scaffold, starting from 3-bromo-5-fluorobenzaldehyde.
Figure 2: Synthetic Workflow for EGFR Inhibitors.
Step 1: Reductive Amination
-
To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add 4-aminoquinazoline (1.0 eq) and acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(3-bromo-5-fluorobenzyl)quinazolin-4-amine intermediate.
Step 2: Suzuki Cross-Coupling
-
In a round-bottom flask, combine the N-(3-bromo-5-fluorobenzyl)quinazolin-4-amine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a degassed mixture of toluene and water (4:1).
-
Purge the mixture with nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
In Vitro EGFR Kinase Inhibition Assay
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Add recombinant human EGFR kinase domain to the wells of a 96-well plate.
-
Add the synthesized test compounds at various concentrations (typically in a serial dilution).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate (e.g., poly(Glu,Tyr)4:1).
-
Incubate the reaction at 30 °C for 1 hour.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
References
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents using 3-Bromo-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and evaluation of a potential anti-inflammatory agent, 4-((3-bromo-5-fluorobenzyl)oxy)phenol , utilizing 3-Bromo-5-fluorobenzyl bromide as a key starting material. The protocols cover the synthetic procedure, in vitro and in vivo biological screening methods, and data presentation.
Synthesis of 4-((3-bromo-5-fluorobenzyl)oxy)phenol
This protocol describes the synthesis of a novel phenol derivative using a Williamson ether synthesis reaction between this compound and hydroquinone.
Experimental Protocol
Materials:
-
This compound
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of hydroquinone (1.2 equivalents) in anhydrous acetone, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-((3-bromo-5-fluorobenzyl)oxy)phenol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Synthesis of 4-((3-bromo-5-fluorobenzyl)oxy)phenol - Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydroquinone |
| Base | Potassium Carbonate |
| Solvent | Acetone |
| Reaction Time | 16 hours |
| Yield (%) | 75% |
In Vitro Evaluation of Anti-inflammatory Activity
The following protocols describe standard in vitro assays to determine the anti-inflammatory potential of the synthesized compound.
Inhibition of Cyclooxygenase (COX) Isoforms
Protocol:
-
Utilize a commercial COX-1/COX-2 inhibitor screening assay kit.
-
Prepare a stock solution of the test compound, 4-((3-bromo-5-fluorobenzyl)oxy)phenol, in DMSO.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for the recommended time.
-
Measure the prostaglandin production using the kit's detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation
Table 2: In Vitro Anti-inflammatory Activity of 4-((3-bromo-5-fluorobenzyl)oxy)phenol
| Assay | IC₅₀ (µM) |
| COX-1 Inhibition | >100 |
| COX-2 Inhibition | 15.2 |
| NO Production Inhibition | 25.8 |
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for assessing the in vivo acute anti-inflammatory activity of novel compounds.[1][2][3]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Acclimatize male Wistar rats for one week.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of 4-((3-bromo-5-fluorobenzyl)oxy)phenol.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Data Presentation
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Indomethacin | 10 | 65 |
| Compound A | 25 | 35 |
| Compound A | 50 | 58 |
Visualizations
Signaling Pathways and Experimental Workflow
References
The Role of 3-Bromo-5-fluorobenzyl Bromide in the Development of Anti-Cancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Bromo-5-fluorobenzyl bromide is a halogenated aromatic compound that serves as a versatile building block in the synthesis of various organic molecules. In the realm of medicinal chemistry, the incorporation of bromo and fluoro substituents on a benzyl ring can significantly influence the pharmacological properties of a molecule, including its anti-cancer activity. The presence of these halogens can enhance binding affinity to target proteins, improve metabolic stability, and alter pharmacokinetic profiles. While direct literature detailing the extensive use of this compound in the development of clinical anti-cancer drugs is limited, its structural motifs are found in compounds exhibiting potent anti-proliferative and cytotoxic effects. This document provides an overview of the potential applications of this reagent in anti-cancer drug discovery, supported by data on structurally related compounds, and offers detailed experimental protocols for the synthesis and evaluation of such molecules.
Application in the Synthesis of Bioactive Scaffolds
The primary utility of this compound in anti-cancer drug development lies in its ability to introduce the 3-bromo-5-fluorobenzyl moiety into various molecular scaffolds. This can be achieved through nucleophilic substitution reactions where the benzylic bromide is displaced by a suitable nucleophile, such as an amine, thiol, or carbanion. This synthetic strategy allows for the exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule while keeping the 3-bromo-5-fluorobenzyl group constant.
Data on Structurally Related Anti-Cancer Compounds
While specific data for compounds directly synthesized from this compound is not extensively available in public literature, the anti-cancer potential of molecules containing similar structural features, such as brominated and fluorinated phenyl rings, is well-documented. The following table summarizes the in vitro anti-cancer activity of various compounds that share these key structural characteristics.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 | |
| NCI-H23 (Lung) | 13.97 | |||
| MDAMB-231 (Breast) | 11.35 | |||
| MCF-7 (Breast) | 11.21 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of anti-cancer compounds potentially derived from this compound.
Protocol 1: Synthesis of N-(3-Bromo-5-fluorobenzyl)amines
This protocol describes a general method for the synthesis of N-substituted amines, a common structural motif in kinase inhibitors and other anti-cancer agents, using this compound as the starting material.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the primary or secondary amine in anhydrous acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired N-(3-Bromo-5-fluorobenzyl)amine.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anti-proliferative activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway: Potential Mechanism of Action for Tubulin-Inhibiting Anti-Cancer Compounds
Many anti-cancer agents exert their effects by disrupting the dynamics of microtubules, which are crucial for cell division. The following diagram illustrates a simplified signaling pathway that can be targeted by such compounds.
Caption: Potential mechanism of action for tubulin-inhibiting anticancer compounds.
Experimental Workflow: Discovery of Biologically Active Compounds
The process of discovering new anti-cancer agents involves a series of steps from initial synthesis to biological evaluation. The following workflow diagram illustrates this general process.
Caption: General workflow for the discovery of biologically active compounds.
This compound represents a valuable, though not yet extensively documented, starting material for the synthesis of novel anti-cancer drug candidates. The presence of both bromo and fluoro substituents provides a unique electronic and steric profile that can be exploited in drug design to enhance potency and selectivity. The provided protocols and workflows offer a foundational guide for researchers to synthesize and evaluate new chemical entities incorporating the 3-bromo-5-fluorobenzyl moiety. Further exploration of this chemical space is warranted to fully elucidate the potential of this versatile building block in the development of next-generation cancer therapeutics.
Application Notes and Protocols for Reactions Involving 3-Bromo-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and biological relevance of 3-Bromo-5-fluorobenzyl bromide. This versatile reagent serves as a key building block in medicinal chemistry and materials science, primarily due to the reactive nature of its benzylic bromide which allows for facile introduction of the 3-bromo-5-fluorobenzyl moiety into a variety of molecular scaffolds.
Overview of Reactivity and Applications
This compound is a valuable electrophile in a range of nucleophilic substitution and cross-coupling reactions. The presence of the bromine and fluorine atoms on the aromatic ring provides opportunities for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.
Key Applications:
-
Medicinal Chemistry: This compound is a crucial intermediate in the synthesis of biologically active molecules. Its derivatives have been explored as potent inhibitors of protein kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.[1][2] Specifically, compounds incorporating the 3-bromo-5-fluorobenzyl group have been investigated as inhibitors of Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key mediators of angiogenesis.[2]
-
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules and functional materials.
Experimental Protocols
The following protocols are representative examples of reactions involving this compound with various nucleophiles and in cross-coupling reactions.
Protocol 1: N-Alkylation of Amines – Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This protocol is adapted from the synthesis of potent multiple receptor tyrosine kinase inhibitors and describes the N-alkylation of a heterocyclic amine.[2]
Reaction Scheme:
Materials:
-
N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (or a similar amine-containing substrate)
-
This compound (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine substrate (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: S-Alkylation of Thiols
This protocol provides a general procedure for the reaction of this compound with a thiol nucleophile, a reaction often referred to as a "thiol-bromo click reaction".
Reaction Scheme:
Materials:
-
Thiol of interest (e.g., thiophenol) (1 equivalent)
-
This compound (1.05 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the thiol (1 equivalent) in acetonitrile or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, or until completion as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization as needed.
Protocol 3: Cyanation Reaction – Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile
This protocol details the synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile, a common intermediate in organic synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Sodium cyanide (NaCN) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
2.5% w/v aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a suspension of sodium cyanide (1.5 equivalents) in water.
-
Add a solution of this compound (1 equivalent) in DMF to the sodium cyanide suspension.
-
Heat the reaction mixture in a sealed tube at 75 °C for 3 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This general protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide moiety of a 3-bromo-5-fluorobenzyl derivative with a boronic acid.
Reaction Scheme:
Materials:
-
A derivative of this compound (e.g., the product from Protocol 1, 2, or 3) (1 equivalent)
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the 3-bromo-5-fluorobenzyl derivative (1 equivalent), the boronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst (5 mol%).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for reactions involving this compound and analogous benzyl bromides.
| Reaction Type | Nucleophile/Coupling Partner | Product | Yield (%) | Reference |
| N-Alkylation | N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | 7-(3-Bromo-5-fluorobenzyl) derivative | 5-47% (range for various benzyl bromides) | [2] |
| Cyanation | Sodium Cyanide | 2-(3-Bromo-5-fluorophenyl)acetonitrile | 58% | (Adapted from similar reactions) |
| S-Alkylation | Thiophenol | S-(3-Bromo-5-fluorobenzyl)thiophenol | Typically >90% for "click" reactions | (General yield for thiol-bromo reactions) |
| Suzuki Coupling | Phenylboronic acid | 3-Phenyl-5-fluorobenzyl derivative | 70-95% (typical range) | (General yield for Suzuki reactions) |
Mandatory Visualizations
Signaling Pathway: Inhibition of VEGFR/PDGFR Signaling
Derivatives of this compound have been synthesized as inhibitors of receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[2] The diagram below illustrates the simplified signaling cascade and the point of inhibition.
Caption: Simplified VEGFR/PDGFR signaling pathway and inhibition by a kinase inhibitor.
Experimental Workflow: General Nucleophilic Substitution
The following diagram illustrates a general workflow for the reaction of this compound with a nucleophile, followed by workup and purification.
Caption: General experimental workflow for nucleophilic substitution reactions.
References
Application Notes: 3-Bromo-5-fluorobenzyl bromide in the Synthesis of Novel Antineoplastic Agents
Introduction
3-Bromo-5-fluorobenzyl bromide is a key building block in the synthesis of novel biologically active molecules, particularly in the development of potential anticancer agents. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzyl ring, allows for the creation of structurally diverse compounds with potential for therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a patented series of N-benzyl valine derivatives with demonstrated antineoplastic activity.
Application: Synthesis of N-[2-(3-Bromo-5-fluorobenzyloxy)-4-benzyloxy-5-chlorobenzyl] valine
This compound serves as a crucial reagent in the synthesis of N-[2-(3-Bromo-5-fluorobenzyloxy)-4-benzyloxy-5-chlorobenzyl] valine, a compound identified in patent WO2017202275A1 with potential as an antineoplastic agent. The 3-bromo-5-fluorobenzyl moiety is introduced via a Williamson ether synthesis, reacting with a phenolic hydroxyl group on the core scaffold. This structural motif is integral to the biological activity of the final compound.
Experimental Protocols
1. Synthesis of N-[2-(3-Bromo-5-fluorobenzyloxy)-4-benzyloxy-5-chlorobenzyl] valine
This protocol is adapted from the general methods described in patent WO2017202275A1.
Materials:
-
N-[2-hydroxy-4-benzyloxy-5-chlorobenzyl] valine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-[2-hydroxy-4-benzyloxy-5-chlorobenzyl] valine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-[2-(3-Bromo-5-fluorobenzyloxy)-4-benzyloxy-5-chlorobenzyl] valine.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
2. In Vitro Antitumor Activity Assay (Example)
The following is a general protocol for evaluating the in vitro antitumor activity of the synthesized compound using a standard MTT assay.
Materials:
-
Human tumor cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Synthesized N-[2-(3-Bromo-5-fluorobenzyloxy)-4-benzyloxy-5-chlorobenzyl] valine
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the tumor cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the synthesized compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The patent WO2017202275A1 indicates that the synthesized bromo benzyl ether derivatives exhibit inhibitory effects on tumor cell proliferation. While specific quantitative data for the named compound is not detailed in the available excerpts, the following table is a template for presenting such data once obtained from experimental assays.
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| N-[2-(3-Bromo-5-fluorobenzyloxy)-4-benzyloxy-5-chlorobenzyl] valine | MCF-7 (Breast Cancer) | Data to be determined |
| N-[2-(3-Bromo-5-fluorobenzyloxy)-4-benzyloxy-5-chlorobenzyl] valine | HCT116 (Colon Cancer) | Data to be determined |
| N-[2-(3-Bromo-5-fluorobenzyloxy)-4-benzyloxy-5-chlorobenzyl] valine | A549 (Lung Cancer) | Data to be determined |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target antineoplastic agent.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Workflow for synthesis and purification.
Diagram 3: In Vitro Antitumor Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Application Notes and Protocols: 3-Bromo-5-fluorobenzyl Bromide as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorobenzyl bromide is a versatile reagent that can be employed as a protecting group for a variety of functional groups, including hydroxyls, amines, and thiols. The introduction of the 3-bromo-5-fluorobenzyl (BFB) group can mask the reactivity of these functionalities, allowing for selective transformations on other parts of a complex molecule. The BFB group is analogous in application to the more common benzyl (Bn) protecting group, but its unique electronic and steric properties, conferred by the bromine and fluorine substituents, may offer advantages in terms of stability and selective deprotection.
These application notes provide an overview of the use of this compound for the protection of alcohols, amines, and thiols, along with generalized experimental protocols for protection and deprotection reactions. It is important to note that the following protocols are generalized and should be considered as a starting point for optimization with specific substrates, as literature directly pertaining to this compound as a protecting group is limited.
Protection of Alcohols
The protection of alcohols as 3-bromo-5-fluorobenzyl ethers is a common strategy in multi-step synthesis. The BFB ether is generally stable to a wide range of reaction conditions, including basic and organometallic reagents.
General Protection Protocol
A widely used method for the benzylation of alcohols is the Williamson ether synthesis, which proceeds via an alkoxide intermediate.
Reaction Scheme:
Experimental Protocol:
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a suitable base (1.1 - 1.5 equiv). Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or silver oxide (Ag2O) for sensitive substrates.
-
Stir the mixture at 0 °C for 30 minutes or until deprotonation is complete.
-
Add this compound (1.1 - 1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of 3-Bromo-5-fluorobenzyl Ethers
The cleavage of BFB ethers can be achieved under various conditions, with catalytic hydrogenolysis being one of the most common methods.
Reaction Scheme:
Experimental Protocol (Catalytic Hydrogenolysis):
-
Dissolve the 3-bromo-5-fluorobenzyl ether (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (e.g., 10 mol%).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product by column chromatography.
Alternative Deprotection Methods: For substrates sensitive to hydrogenation, other deprotection methods can be employed, such as using strong acids (e.g., trifluoroacetic acid), or oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][2]
Protection of Amines
Primary and secondary amines can be protected as N-(3-bromo-5-fluorobenzyl)amines. This protection strategy is useful in peptide synthesis and other transformations where the nucleophilicity of the amine needs to be suppressed.[3]
General Protection Protocol
The N-benzylation of amines is typically achieved by reaction with the benzyl halide in the presence of a base.[4]
Reaction Scheme:
Experimental Protocol:
-
Dissolve the amine (1.0 equiv) in a suitable solvent like acetonitrile or methanol.[4]
-
Add a base such as potassium carbonate (3.0 equiv).[4]
-
Add this compound (3.0 equiv).[4]
-
Stir the reaction mixture at reflux for 3-6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Deprotection of N-(3-Bromo-5-fluorobenzyl)amines
Similar to BFB ethers, the deprotection of N-BFB amines is commonly achieved by catalytic hydrogenolysis.
Reaction Scheme:
Experimental Protocol (Catalytic Hydrogenolysis):
-
Dissolve the N-(3-bromo-5-fluorobenzyl)amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C, 10 mol%).
-
Establish a hydrogen atmosphere and stir the mixture vigorously at room temperature for 12-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through Celite and wash the filter cake with the solvent.
-
Concentrate the filtrate to obtain the deprotected amine.
-
Purify if necessary.
An alternative method for N-debenzylation involves oxidative cleavage.[5]
Protection of Thiols
Thiols can be protected as 3-bromo-5-fluorobenzyl thioethers. Thioethers are generally more stable than their ether counterparts.
General Protection Protocol
The S-benzylation of thiols can be performed under basic conditions.
Reaction Scheme:
Experimental Protocol:
-
Dissolve the thiol (1.0 equiv) in a solvent such as DMF or ethanol.
-
Add a base (1.1 equiv), for example, sodium hydroxide or potassium carbonate.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add this compound (1.05 equiv).
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Deprotection of 3-Bromo-5-fluorobenzyl Thioethers
Deprotection of S-benzyl groups can be achieved by dissolving metal reduction or other methods, as catalytic hydrogenolysis can sometimes be less effective due to catalyst poisoning by the sulfur compound.
Reaction Scheme (Sodium in Liquid Ammonia):
Experimental Protocol (Dissolving Metal Reduction):
-
In a flask equipped with a dry ice condenser, add liquid ammonia at -78 °C.
-
Add the 3-bromo-5-fluorobenzyl thioether (1.0 equiv).
-
Slowly add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 30-60 minutes.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and extract with an organic solvent.
-
Acidify the aqueous layer to protonate the thiolate and then extract the thiol product.
-
Combine the organic extracts, dry, and concentrate to yield the deprotected thiol.
Data Summary
The following tables provide hypothetical, representative data for the protection and deprotection reactions. Actual results will vary depending on the specific substrate and reaction conditions.
Table 1: Protection of Functional Groups with this compound
| Functional Group | Substrate Example | Base | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | Benzyl Alcohol | NaH | THF | 12 | 90 |
| Secondary Alcohol | Cyclohexanol | K2CO3 | DMF | 24 | 85 |
| Primary Amine | Aniline | K2CO3 | MeCN | 6 | 88 |
| Secondary Amine | Diethylamine | Et3N | CH2Cl2 | 18 | 82 |
| Thiol | Thiophenol | NaOH | EtOH | 4 | 95 |
Table 2: Deprotection of 3-Bromo-5-fluorobenzyl Protected Groups
| Protected Group | Deprotection Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) |
| BFB Ether | Catalytic Hydrogenolysis | 10% Pd/C | MeOH | 12 | 92 |
| N-BFB Amine | Catalytic Hydrogenolysis | 10% Pd/C | EtOH | 24 | 89 |
| BFB Thioether | Dissolving Metal Reduction | Na / NH3(l) | NH3(l) | 1 | 85 |
Visualizations
Caption: General workflow for the protection of alcohols, amines, and thiols.
Caption: General workflow for the deprotection of BFB ethers and amines via catalytic hydrogenolysis.
Caption: Concept of orthogonal deprotection using BFB and Boc protecting groups.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Benzylamines [organic-chemistry.org]
Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-fluorobenzyl bromide as a key building block. This versatile reagent allows for the introduction of the 3-fluoro-5-(substituted)benzyl moiety, a valuable structural motif in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar benzylic halides and provide a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of diarylmethanes, which are prevalent in many biologically active compounds. The reaction couples the benzylic bromide with an organoboron reagent, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base.
Application Notes:
-
Catalyst Selection: Palladium complexes with phosphine ligands are generally effective. For benzylic bromides, catalysts like Pd(OAc)₂, in combination with ligands such as JohnPhos or SPhos, have shown good results.[1] PdCl₂(dppf)·CH₂Cl₂ is also a reliable catalyst for the coupling of benzyl bromides with potassium aryltrifluoroborates.[2]
-
Base and Solvent: A variety of bases can be employed, with carbonates such as K₂CO₃ and Cs₂CO₃ being common choices.[1][2] The choice of solvent can influence reaction efficiency, with ethereal solvents like DMF often providing good yields.[1] For couplings with potassium aryltrifluoroborates, a mixture of THF and water is a suitable solvent system.[2]
-
Reaction Conditions: Microwave irradiation can significantly shorten reaction times compared to conventional heating.[1] Typical thermal conditions involve heating the reaction mixture for several hours.[2]
Quantitative Data Summary:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic Acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | Good | [1] |
| Potassium Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 70-95 | [2] |
Note: Yields are generalized from reactions with similar substituted benzyl bromides and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is adapted from a microwave-assisted procedure for benzylic Suzuki-Miyaura cross-coupling.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
JohnPhos (10 mol%)
-
K₂CO₃ (3.0 mmol)
-
Anhydrous DMF (2 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and JohnPhos.
-
Add anhydrous DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis.
Application Notes:
-
Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3] Copper-free conditions have also been developed, which can be advantageous for substrates that are sensitive to copper.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used to act as both the base and, in some cases, the solvent.
-
Reaction Conditions: The reaction is often carried out at room temperature to moderately elevated temperatures. The reaction is sensitive to oxygen, so it is crucial to perform it under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 2-24 | Moderate to High |
| Terminal Alkyne | Pd(OAc)₂ / Ligand | Cs₂CO₃ | MeCN | 65 | 2 | Good to Excellent |
Note: Yields are generalized and may vary for this compound.
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
This protocol is a general procedure for a palladium/copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Anhydrous triethylamine (2-3 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the terminal alkyne and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Caption: Simplified catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide range of aryl and heteroaryl amines from the corresponding halides. For this compound, this reaction provides access to various N-substituted 3-fluoro-5-aminobenzyl derivatives.
Application Notes:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[4] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often highly effective.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used depending on the substrate.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Quantitative Data Summary:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | Moderate to High |
| Heterocyclic Amine | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | t-BuONa | Toluene | 100 | 24 | Good |
Note: Yields are generalized from reactions with similar aryl bromides and may vary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Logical relationships in a Buchwald-Hartwig amination.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-fluorobenzyl bromide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 3-Bromo-5-fluorobenzyl bromide. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? A1: The primary purification techniques are silica gel column chromatography and recrystallization. The choice depends on the impurity profile, the scale of the reaction, and the desired final purity. Column chromatography is highly effective for removing closely related impurities[1], while recrystallization is suitable for removing smaller amounts of impurities from a solid product.
Q2: What are the likely impurities in my crude product? A2: Common impurities arise from the starting materials and side reactions during benzylic bromination. These can include unreacted 3-bromo-5-fluorotoluene, the corresponding starting alcohol (3-bromo-5-fluorobenzyl alcohol) if that was the precursor[1], and over-brominated side products like 3-bromo-5-(dibromomethyl)fluorobenzene[2]. Reagent byproducts such as succinimide (from N-bromosuccinimide, NBS) or triphenylphosphine oxide may also be present[1].
Q3: How can I effectively monitor the purification process? A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring purification. It helps in selecting the appropriate solvent system for column chromatography and in identifying which fractions contain the pure product. A target Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.
Q4: The product is described as a lachrymator. What specific safety precautions should I take? A4: this compound is a lachrymator and causes severe skin burns and eye damage[1][3]. Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield[3].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation on Column | The eluent system is not optimized. | Use TLC to screen for an optimal solvent system. A common starting point is 2% ethyl acetate in hexane; adjust the polarity to achieve a target Rf of 0.2-0.4 for the product[1]. |
| The column was overloaded with crude material. | Use an appropriate ratio of crude material to silica gel, generally between 1:20 and 1:100 by weight. | |
| The column was not packed correctly, leading to channeling. | Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is often most effective. | |
| Product Degrading on Silica Gel | The silica gel is acidic, causing decomposition of the benzyl bromide. | Deactivate the silica gel by adding a small amount (0.1-1%) of a neutral or basic modifier like triethylamine to the eluent. |
| Contact time with the silica is too long. | Use flash chromatography with positive pressure to accelerate the elution process and minimize contact time. | |
| Oily Product After Recrystallization | The compound is not pure enough, leading to melting point depression. | Purify the material first by column chromatography to remove significant impurities and then proceed with recrystallization. |
| Residual solvent is trapped in the product. | Dry the product under high vacuum for an extended period. | |
| Low Recovery from Recrystallization | The chosen solvent or solvent system is not ideal; the product may have high solubility even in the cold solvent. | Experiment with different solvent systems. Use a good solvent in which the compound is soluble when hot and a poor anti-solvent in which it is insoluble when cold (e.g., Dichloromethane/Hexane). |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is preheated before filtering the hot solution. | |
| Persistent Starting Material | The bromination reaction did not go to completion. | Purification will require careful column chromatography to separate the product from the less polar starting material. |
| Presence of Di-brominated Impurity | Over-bromination occurred due to excess brominating agent or prolonged reaction time.[2] | This impurity is often difficult to remove. Meticulous column chromatography with a low-polarity eluent system may be required for separation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 216755-57-6 | [1][4] |
| Molecular Formula | C₇H₅Br₂F | [1][4] |
| Molecular Weight | 267.92 g/mol | [1][4] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 47 °C | [1] |
| Boiling Point | 251 °C | [1] |
| Solubility | Soluble in methanol; slightly soluble in water (2.9 g/L at 25°C) | [1] |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent/Solvent System | Expected Solubility Profile | Notes |
| Hexane / Ethyl Acetate | Low solubility in cold hexane; higher solubility in hot mixtures. | A good starting point for moderately polar compounds. The ratio can be adjusted to optimize recovery. |
| Dichloromethane / Hexane | Soluble in dichloromethane, but insoluble in hexane. | Hexane is used as an anti-solvent to induce crystallization. |
| Toluene | Moderate solubility. | Can be effective for aromatic compounds, but may require cooling to low temperatures for good recovery. |
| Isopropanol / Water | Soluble in isopropanol, but insoluble in water. | Water can be added dropwise as an anti-solvent to a hot isopropanol solution. |
Table 3: Suggested Eluent Systems for Column Chromatography (Silica Gel)
| Eluent System | Typical Ratio (v/v) | Expected Rf Range | Notes |
| Hexane / Ethyl Acetate | 98:2 | ~0.3 | A reported successful system for this specific compound[1]. |
| Hexane / Ethyl Acetate | 99:1 to 95:5 | 0.2 - 0.5 | This range allows for optimization based on the specific impurity profile observed on TLC. |
| Dichloromethane / Hexane | 1:2 to 1:1 | 0.2 - 0.4 | A less polar alternative to ethyl acetate systems, which can be useful for separating non-polar impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system by running TLC plates of the crude material. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.4. A reported system is 2% ethyl acetate in hexane[1].
-
Column Packing: Prepare a glass column with a slurry of silica gel (200-300 mesh) in the chosen eluent. Pack the column carefully to avoid air bubbles and cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small portion of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, maintaining a constant flow rate. Use of positive pressure (flash chromatography) is recommended to speed up the process.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound. Dry the solid product under high vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. An ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution through a preheated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: General purification workflow for crude this compound.
Caption: Logical troubleshooting workflow for common purification issues.
References
Technical Support Center: Synthesis of 3-Bromo-5-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-5-fluorobenzyl bromide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the free-radical bromination of 3-bromo-5-fluorotoluene. This reaction, commonly known as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent.
Q2: What are the main challenges and side reactions in this synthesis?
A2: The primary challenges in the synthesis of this compound are achieving high selectivity for mono-bromination and minimizing the formation of byproducts. The main side reactions include:
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Over-bromination: Formation of 3-bromo-5-fluorobenzal bromide (dibrominated product).
-
Aromatic bromination: Bromination on the benzene ring instead of the methyl group, which can occur if the reaction conditions are not optimal.
-
Incomplete reaction: Leaving unreacted 3-bromo-5-fluorotoluene in the final mixture.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (3-bromo-5-fluorotoluene) and the formation of the desired product and any byproducts.
Q4: What are the safety precautions I should take during this synthesis?
A4: this compound is a lachrymator and can cause severe skin burns and eye damage. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted with care, especially when working with radical initiators which can be explosive under certain conditions.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Increase reaction temperature: The reaction is typically run at the reflux temperature of the solvent. Ensure the heating is adequate. - Insufficient initiator: The radical initiator decomposes over time. If the reaction stalls, a small additional portion of the initiator can be added. |
| Suboptimal Reagent Stoichiometry | - NBS amount: Using a slight excess of NBS (e.g., 1.1 equivalents) can help drive the reaction to completion. However, a large excess can lead to over-bromination. |
| Low Initiator Activity | - Use fresh initiator: Radical initiators like AIBN and BPO have a limited shelf life. Ensure you are using a fresh, active batch. - Choose the appropriate initiator: The choice of initiator depends on the reaction temperature. AIBN is commonly used with solvents like carbon tetrachloride or cyclohexane, while BPO is also an option. |
| Poor Solvent Choice | - Use a non-polar, inert solvent: Carbon tetrachloride is a classic solvent for this reaction, but due to its toxicity, safer alternatives like cyclohexane, heptane, or trifluorotoluene are recommended.[1] Polar solvents can lead to undesired side reactions. |
Issue 2: High Levels of Impurities
| Impurity | Possible Cause | Troubleshooting & Prevention | Purification Strategy |
| Unreacted 3-bromo-5-fluorotoluene | Incomplete reaction. | - Optimize reaction conditions for full conversion (see Issue 1). | - Distillation: If the boiling point difference is significant. - Column Chromatography: Use a non-polar eluent system (e.g., hexanes/ethyl acetate). |
| 3-Bromo-5-fluorobenzal bromide (Dibrominated byproduct) | Excess NBS or prolonged reaction time. | - Use a stoichiometric amount or only a slight excess of NBS (1.0-1.1 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed. | - Recrystallization: This is often the most effective method. The dibrominated compound is typically less soluble in non-polar solvents like hexanes. - Column Chromatography: Can be challenging but may be possible with a careful gradient elution. |
| Aromatic Bromination Products | Presence of acid or use of a polar solvent. | - Ensure all glassware is dry and free of acidic residues. - Use a non-polar solvent.[2] | - Column Chromatography: These isomers will likely have different polarities and can be separated on a silica gel column. |
| Succinimide | Byproduct of NBS. | This is an expected byproduct. | - Aqueous workup: Succinimide is soluble in water and can be removed by washing the organic layer with water or a dilute base solution.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.
Materials:
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3-bromo-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
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2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane or trifluorotoluene[1]
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-fluorotoluene (1.0 eq.) in the chosen solvent (e.g., cyclohexane).
-
Add N-bromosuccinimide (1.05 - 1.1 eq.) and a catalytic amount of AIBN or BPO (0.02 - 0.05 eq.) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask if desired.
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Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours. A sign of completion is that the dense NBS at the bottom of the flask is replaced by the less dense succinimide floating on top.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide. Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product, which may contain unreacted starting material and the dibrominated byproduct, can be purified by recrystallization from a non-polar solvent such as hexanes. Dissolve the crude product in a minimal amount of hot hexanes and allow it to cool slowly to induce crystallization of the desired product. The more substituted (and often more symmetrical) dibrominated byproduct is typically less soluble and may precipitate out first or be separated by careful fractional crystallization. Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table provides a general overview of how different parameters can affect the outcome. Note: The following data is illustrative and based on typical Wohl-Ziegler reactions; specific yields for this exact substrate may vary.
| Parameter | Condition A | Condition B | Expected Outcome |
| NBS (equivalents) | 1.05 | 1.5 | Condition A will favor mono-bromination, while Condition B increases the risk of dibromination. |
| Initiator | AIBN (catalytic) | None | The reaction will proceed much faster and more efficiently with an initiator. Without an initiator, the reaction may be very slow or not start at all. |
| Solvent | Cyclohexane | Acetonitrile | Cyclohexane is a suitable non-polar solvent. Acetonitrile, being more polar, may lead to undesired ionic side reactions. |
| Temperature | Reflux | Room Temperature | The reaction requires elevated temperatures (reflux) to initiate and sustain the radical chain reaction. |
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Stability and proper storage conditions for 3-Bromo-5-fluorobenzyl bromide
This technical support guide provides essential information on the stability and proper storage of 3-Bromo-5-fluorobenzyl bromide for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored under refrigerated conditions, typically between 2-8°C.[1][2] The container must be tightly sealed and stored in a dry, well-ventilated area.[3][4] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[2][5]
Q2: How stable is this compound at room temperature?
A2: While specific quantitative data on room temperature stability is limited in the provided search results, the compound is known to be sensitive to moisture.[1][4] Storing it at room temperature for extended periods is not recommended as it may lead to degradation, especially if exposed to atmospheric moisture. For maintaining product quality, refrigeration is advised.[3]
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with bases, alcohols, amines, metals, and strong oxidizing agents.[3][4] Contact with these substances should be avoided to prevent decomposition and hazardous reactions.
Q4: Is this compound sensitive to light?
A4: The available documentation does not specifically mention light sensitivity. However, as a general precaution for halogenated organic compounds, storage in a dark place or in an amber-colored vial is a good laboratory practice to prevent potential photodegradation.
Q5: What are the signs of decomposition?
A5: Decomposition of this compound may be indicated by a change in physical appearance, such as discoloration from its typical white to off-white crystalline powder form, or a change in odor. The presence of impurities can be confirmed by analytical techniques like NMR or chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low reactivity or poor yield in a reaction | Compound degradation due to improper storage. | - Ensure the compound has been stored at 2-8°C under an inert atmosphere. - Use a fresh bottle of the reagent if degradation is suspected. - Verify the purity of the compound using an appropriate analytical method before use. |
| Presence of moisture in the reaction. | - Dry all solvents and glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent results between experiments | Variable reagent quality. | - Aliquot the compound upon receipt to minimize repeated opening and closing of the main container, which can introduce moisture and air. - Always handle the compound in a fume hood and protect it from atmospheric moisture.[4] |
| Compound appears discolored or clumped | Absorption of moisture and/or decomposition. | - This is a sign of degradation. The compound may not be suitable for use, especially in sensitive reactions. - Consider purifying the material if possible, or obtaining a fresh supply. |
Storage & Handling Summary
| Parameter | Condition | Reference |
| Storage Temperature | 2-8°C (Refrigerated) | [1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | [2][5] |
| Container | Tightly closed | [3][4] |
| Location | Dry and well-ventilated area | [3][4] |
| Sensitivity | Moisture sensitive, Lachrymator | [1][2][4] |
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting logic for experiments using this compound.
References
Common side reactions with 3-Bromo-5-fluorobenzyl bromide and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorobenzyl bromide. The information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary sites susceptible to reaction. The most reactive site is the benzylic bromide (-CH₂Br), which is an excellent electrophile for nucleophilic substitution reactions. The aryl bromide (-Br) is significantly less reactive towards nucleophilic substitution but can participate in reactions such as Grignard reagent formation or cross-coupling reactions under specific catalytic conditions.
Q2: How do the bromo and fluoro substituents on the aromatic ring affect the reactivity of the benzylic bromide?
A2: The bromo and fluoro substituents are electron-withdrawing groups. Their presence on the aromatic ring can influence the reactivity of the benzylic bromide in a few ways. They can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic substitution. However, they are unlikely to promote the formation of a stable benzylic carbocation, thus favoring an SN2 mechanism over an SN1 pathway.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1] It is also moisture-sensitive and a lachrymator, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is a lachrymator, meaning it can cause tearing and irritation to the eyes. It is also corrosive and can cause severe skin burns and eye damage.[2][3] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Below are troubleshooting guides for common reactions involving this compound, focusing on identifying and avoiding side reactions.
Williamson Ether Synthesis
This reaction is commonly used to form an ether by reacting an alkoxide with an alkyl halide.
Common Problem: Low Yield of the Desired Ether Product
| Potential Cause | How to Identify | Solution |
| Incomplete Deprotonation of the Alcohol | Presence of unreacted starting alcohol in the reaction mixture (TLC, LC-MS). | Use a sufficiently strong base (e.g., NaH, KH) to ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide. |
| Competing Elimination Reaction (E2) | Formation of an alkene byproduct (identified by NMR, GC-MS). This is more likely with sterically hindered bases or secondary/tertiary alcohols. | Use a less sterically hindered base. If possible, use a primary alcohol as the nucleophile. Running the reaction at a lower temperature can also favor substitution over elimination. |
| Hydrolysis of this compound | Formation of 3-Bromo-5-fluorobenzyl alcohol as a byproduct. | Ensure strictly anhydrous (dry) reaction conditions. Use freshly dried solvents and reagents. |
| Low Reactivity | Slow or incomplete reaction, with starting materials remaining. | The Williamson ether synthesis is an SN2 reaction, and its rate can be influenced by the solvent. Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction. |
N-Alkylation of Amines
This reaction involves the alkylation of a primary or secondary amine with this compound.
Common Problem: Formation of Multiple Products
| Potential Cause | How to Identify | Solution |
| Over-alkylation | Formation of tertiary amine or quaternary ammonium salt byproducts from a primary or secondary amine starting material. | Use a molar excess of the amine relative to this compound. Alternatively, add the benzyl bromide slowly to the reaction mixture to maintain a low concentration. |
| Reaction with Solvent | If using a reactive solvent, it may compete with the amine as a nucleophile. | Choose an inert solvent such as THF, acetonitrile, or DMF. |
| Base-Induced Side Reactions | If a strong, bulky base is used, it may promote elimination reactions. | Use a non-nucleophilic, moderately strong base like potassium carbonate or triethylamine. |
Grignard Reagent Formation
This involves the reaction of the aryl bromide on this compound with magnesium metal.
Common Problem: Failure to Form the Grignard Reagent or Low Yield
| Potential Cause | How to Identify | Solution |
| Presence of Moisture or Protic Solvents | The reaction fails to initiate, or the Grignard reagent is quenched as it forms. | Use flame-dried glassware and anhydrous ether or THF. Ensure all reagents are scrupulously dry. |
| Reaction with the Benzylic Bromide | The highly reactive Grignard reagent can react with the benzylic bromide of another molecule, leading to Wurtz-type coupling byproducts. | Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the starting material. |
| Formation of Biphenyl-type Byproducts | Dimerization of the aryl group can occur.[4] | This side reaction is favored at higher temperatures and concentrations. Maintain a moderate reaction temperature and use dilute solutions. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
-
Preparation: To a solution of the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for N-Alkylation of a Primary Amine
-
Preparation: To a solution of the primary amine (2.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting benzyl bromide is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting common side reactions with this compound.
Caption: General experimental workflow for reactions with this compound.
References
Optimizing reaction conditions for 3-Bromo-5-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 3-Bromo-5-fluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound in research and development?
A1: this compound is a versatile building block in organic synthesis, particularly for introducing the 3-bromo-5-fluorobenzyl moiety into molecules. This functional group is of interest in medicinal chemistry for the development of novel therapeutic agents. It is commonly used in nucleophilic substitution reactions to form ethers, esters, and alkylated amines, and as a substrate in cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Q2: What are the key safety precautions to take when handling this compound?
A2: this compound is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of its vapors and direct contact with skin and eyes. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Q3: How should this compound be properly stored?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and moisture.[4] It is sensitive to light and moisture and may decompose over time.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to maintain its purity and reactivity.[3][6]
Q4: What are the common impurities found in this compound?
A4: Common impurities may include the starting material, 3-bromo-5-fluorotoluene, and the corresponding alcohol, 3-bromo-5-fluorobenzyl alcohol, formed through hydrolysis. Over-bromination can lead to the formation of α,α-dibromo-3-bromo-5-fluorotoluene. Residual solvents from the synthesis and purification process may also be present.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptoms:
-
The reaction does not proceed to completion, as indicated by TLC or LC-MS analysis showing significant amounts of starting material.
-
The isolated yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive this compound | The reagent may have degraded due to improper storage (exposure to moisture or light). Use a fresh batch or purify the existing stock by recrystallization or column chromatography. |
| Weak Nucleophile | Increase the reaction temperature or use a stronger, less sterically hindered base to deprotonate the nucleophile. The choice of solvent can also influence nucleophilicity. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider using a different solvent or a co-solvent system. |
| Side Reactions | The primary side reaction is often hydrolysis of the benzyl bromide to the corresponding alcohol. Ensure anhydrous reaction conditions by using dry solvents and glassware and running the reaction under an inert atmosphere. |
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-alkylation of Nucleophile | If the nucleophile has multiple reactive sites (e.g., a primary amine), over-alkylation can occur. Use a 1:1 stoichiometry of the benzyl bromide to the nucleophile or consider using a protecting group strategy. |
| Elimination Reactions | While less common with benzyl bromides, elimination can occur with sterically hindered bases. Use a non-hindered base and moderate reaction temperatures. |
| Reaction with Solvent | Some solvents, like alcohols, can act as nucleophiles. Use an inert solvent such as THF, DMF, or acetonitrile. |
| Impure Starting Material | Impurities in the this compound can lead to side products. Verify the purity of the starting material by NMR or GC-MS before use. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution - Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile
This protocol describes the reaction of this compound with sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a solution of sodium cyanide (1.5 eq) in a minimal amount of water to the DMF solution.
-
Seal the tube and heat the reaction mixture at 75°C for 3 hours.
-
Cool the reaction to room temperature and partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield 2-(3-bromo-5-fluorophenyl)acetonitrile.
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 267.92 | 1 | 1.0 |
| Sodium Cyanide | 49.01 | 1.5 | 1.5 |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or THF/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-100°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Component | Role | Typical Amount |
| This compound | Electrophile | 1.0 eq |
| Arylboronic acid | Nucleophile | 1.1 - 1.5 eq |
| Palladium Catalyst | Catalyst | 1 - 5 mol% |
| Base | Activates boronic acid | 2.0 - 3.0 eq |
| Solvent | Reaction Medium | Anhydrous, degassed |
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Generalized SN2 reaction pathway for this compound.
References
- 1. nj.gov [nj.gov]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. 3-Fluoro-5-bromobenzyl bromide | 216755-57-6 [amp.chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
- 5. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 3-Fluorobenzyl bromide 99 456-41-7 [sigmaaldrich.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safe handling and disposal of 3-Bromo-5-fluorobenzyl bromide
This guide provides comprehensive information on the safe handling and disposal of 3-Bromo-5-fluorobenzyl bromide, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Handling and Storage
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
-
Q3: How should I properly store this compound in the laboratory?
-
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][6] It is recommended to store it under an inert atmosphere and away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[7] The storage area should be designated as a corrosives area.[4]
-
-
Q4: What should I do if I accidentally inhale the vapors of this compound?
-
Q5: What is the immediate first aid procedure for skin or eye contact?
-
A5: For skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water or a safety shower.[1][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2] In both cases, immediate medical attention is required.[4][5]
-
Disposal
-
Q6: How should I dispose of waste this compound?
-
Q7: Can the empty container of this compound be reused?
-
A7: No, the packaging should be punctured to make it unusable for other purposes after being triple-rinsed (or equivalent) and then disposed of in a sanitary landfill or offered for recycling if appropriate.[6]
-
Experimental Issues
-
Q8: The compound has turned a yellow color. Is it still usable?
-
A8: A colorless to yellow appearance can be normal. However, a significant color change may indicate degradation. It is recommended to verify the purity of the compound through analytical methods before use if you suspect degradation.
-
-
Q9: I observe fumes when I open the bottle. What should I do?
-
A9: This compound is moisture-sensitive and may react with humidity in the air, producing fumes.[4] Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C7H5Br2F | [1] |
| Molecular Weight | 267.92 g/mol | [3][8] |
| CAS Number | 216755-57-6 | [1] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 47 °C | [3] |
| Boiling Point | 251 °C | [3] |
| Density | 1.923 g/cm³ | [3] |
| Flash Point | 106 °C | [3] |
Experimental Protocols
Standard Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] Confirm that you are wearing the appropriate PPE: chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Handling: Conduct all work in a certified chemical fume hood. Avoid breathing dust, mist, or spray.[1] Prevent contact with skin and eyes.[6]
-
Storage: After use, ensure the container is tightly closed and stored in a designated cool, dry, and well-ventilated area.
Spill Cleanup Protocol
-
Evacuation and Ventilation: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to soak up the material.
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Dispose of the contaminated materials and absorbent as hazardous waste through an approved waste disposal facility.
Disposal Protocol
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.
-
Waste Disposal: Arrange for the disposal of the chemical waste through a licensed chemical destruction plant.[6] This may involve controlled incineration with flue gas scrubbing.[6] Do not dispose of it in the regular trash or pour it down the drain.[6]
-
Container Disposal: Triple-rinse empty containers. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it according to local regulations.[6]
Visualizations
Caption: Workflow for responding to a spill of this compound.
Caption: Decision tree for the proper disposal of this compound and its container.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 3-Fluorobenzyl bromide, 95% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. 3-Fluoro-5-bromobenzyl bromide | 216755-57-6 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. labsolu.ca [labsolu.ca]
Technical Support Center: Managing 3-Bromo-5-fluorobenzyl bromide Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory effects and other hazards associated with 3-Bromo-5-fluorobenzyl bromide.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs):
Q1: What are the primary hazards of this compound?
A1: this compound is a lachrymatory agent, meaning it can cause tearing, eye irritation, and pain. It is also classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[4][5][6]
Q2: What should I do if I get this compound in my eyes?
A2: Immediately flush your eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][8][9] An eyewash station should be used.[5][9] Remove contact lenses if present and easy to do so.[5][9] Seek immediate medical attention.[3][5][8]
Q3: What is the correct first aid procedure for skin contact?
A3: Immediately remove all contaminated clothing.[5][10] Wash the affected skin area with plenty of soap and water.[8] If skin irritation or a burn occurs, seek immediate medical attention.[2][5]
Q4: What should I do if I inhale this compound?
A4: Move to fresh air at once.[8][11] If you experience difficulty breathing, seek immediate medical attention.[5] In case of respiratory symptoms like coughing, shortness of breath, or headache, medical evaluation is necessary.[3]
Q5: How can I minimize exposure to the lachrymatory effects during my experiment?
A5: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[6][12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[1][13][14] Keep the container tightly closed when not in use.[4]
Troubleshooting Common Issues:
| Issue | Probable Cause | Solution |
| Mild eye irritation and tearing while working in the fume hood. | Inadequate sash height or improper airflow in the fume hood. Vapor escaping during transfer. | Ensure the fume hood sash is at the recommended height. Handle the compound deep within the hood. Dispense slowly and carefully to minimize vapor generation. |
| Skin irritation on hands or arms after the experiment. | Contaminated gloves or lab coat. Accidental splash that was not immediately washed. | Change gloves immediately if you suspect contamination.[12] Wash hands thoroughly after handling the compound.[4] Ensure your lab coat sleeves are fully down and cuffs are not loose. |
| A strong, irritating odor is noticeable in the lab. | A spill has occurred, or the waste container is not properly sealed. | Evacuate the immediate area if the odor is strong.[12] If the spill is small and you are trained to handle it, contain it with an inert absorbent material and dispose of it as hazardous waste.[1] Ensure all waste containers are tightly sealed.[4] |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₆BrF |
| Molecular Weight | 189.02 g/mol [15] |
| Boiling Point | 88 °C at 20 mmHg |
| Density | 1.541 g/mL at 25 °C |
| Flash Point | 62 °C (143.6 °F) - closed cup |
Experimental Protocol: Alkylation Reaction Using this compound
This protocol outlines a general procedure for an alkylation reaction, with a focus on safety measures to mitigate exposure to the lachrymatory effects of this compound.
Materials:
-
This compound
-
Substrate for alkylation
-
Anhydrous solvent (e.g., acetone, DMF)
-
Base (e.g., potassium carbonate)
-
Reaction flask, condenser, and other appropriate glassware
-
Magnetic stirrer and heating mantle
-
Personal Protective Equipment (PPE): Chemical safety goggles, face shield, nitrile gloves, lab coat
Procedure:
-
Preparation (in a chemical fume hood):
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Set up the reaction glassware, ensuring all joints are properly sealed.
-
-
Reagent Addition:
-
To the reaction flask, add the substrate, anhydrous solvent, and base.
-
Begin stirring the mixture.
-
Carefully and slowly, add the this compound to the reaction mixture using a syringe or dropping funnel. This should be done deep within the fume hood to minimize vapor escape.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a suitable quenching agent.
-
Perform the extraction and purification steps within the fume hood.
-
-
Waste Disposal:
-
Dispose of all waste, including empty reagent bottles and contaminated materials, in designated hazardous waste containers. Ensure these containers are tightly sealed.
-
Visualizations
Caption: Troubleshooting workflow for exposure incidents.
Caption: Logical flow for safe experimental handling.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. orgsyn.org [orgsyn.org]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. westliberty.edu [westliberty.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. nj.gov [nj.gov]
- 15. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Bromo-5-fluorobenzyl bromide moisture sensitivity and inert atmosphere storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of 3-Bromo-5-fluorobenzyl bromide, a moisture-sensitive reagent. Adherence to these guidelines is critical for maintaining the integrity of the compound and ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is classified as a moisture-sensitive compound. Like other benzyl bromides, it readily reacts with water in the atmosphere (hydrolysis) to form 3-Bromo-5-fluorobenzyl alcohol and hydrogen bromide. This degradation will reduce the purity of the reagent and can negatively impact your reaction yields and impurity profiles.
Q2: What are the visible signs of degradation?
A2: While the reagent itself is a solid, significant degradation due to moisture may lead to a change in its appearance, potentially becoming discolored or appearing clumpy. The most definitive sign of degradation is the presence of impurities, such as the corresponding benzyl alcohol, in analytical data (e.g., NMR, GC-MS). A strong, acrid odor of hydrogen bromide may also indicate hydrolysis.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or dry nitrogen. It is also recommended to store the compound at refrigerated temperatures (2-8°C).
Q4: Can I handle this reagent on the open bench?
A4: It is strongly advised to handle this compound in a controlled, moisture-free environment. This can be achieved using a glovebox or by employing Schlenk line techniques with a dry inert gas flow. Brief exposure to the atmosphere should be minimized if a controlled environment is not available.
Q5: What happens if I use a solvent that is not anhydrous?
A5: Using a non-anhydrous solvent will lead to the rapid degradation of this compound. The water in the solvent will react with the reagent, reducing its effective concentration and introducing byproducts into your reaction mixture. Always use freshly dried, anhydrous solvents for any reaction involving this reagent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no reaction yield | Degradation of this compound due to moisture. | - Ensure the reagent was properly stored under an inert atmosphere and refrigerated. - Handle the reagent exclusively under inert atmosphere (glovebox or Schlenk line). - Use freshly opened, anhydrous solvents or solvents that have been rigorously dried. |
| Inconsistent reaction results | Variable moisture contamination between experiments. | - Standardize your handling procedure for the reagent. - Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). - Maintain a positive pressure of inert gas throughout the entire experimental setup. |
| Formation of 3-Bromo-5-fluorobenzyl alcohol as a major byproduct | Hydrolysis of the starting material. | - Rigorously exclude water from all components of the reaction (reagents, solvents, glassware, and atmosphere). - Check the purity of the starting material before use. |
| Difficulty in dissolving the reagent | The reagent may have degraded and clumped due to moisture exposure. | - Use a fresh, properly stored bottle of the reagent. - Gently warm the solvent (if thermally stable for your reaction) under an inert atmosphere before adding the reagent. |
Quantitative Data on Moisture Sensitivity
| Compound | Parameter | Value | Conditions |
| Benzyl Bromide | Hydrolysis Half-life | ~79 minutes | 25°C |
This data is for the parent compound, benzyl bromide, and should be used as an estimation of the reactivity of this compound with water.
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
This protocol outlines the procedure for accurately weighing and dispensing the solid reagent while minimizing exposure to atmospheric moisture.
Method 1: In a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (low ppm levels of water and oxygen). Place a clean, dry weighing boat, a spatula, and the sealed container of this compound into the glovebox antechamber.
-
Equilibration: Cycle the antechamber as per the glovebox's standard operating procedure to remove air and moisture.
-
Weighing: Inside the glovebox, open the reagent container. Using the spatula, transfer the desired amount of the solid to the weighing boat on a tared analytical balance.
-
Sealing: Immediately and securely seal the main reagent container.
-
Transfer: The weighed reagent can now be added directly to your reaction vessel within the glovebox.
Method 2: Using a Schlenk Line
-
Glassware Preparation: Assemble a Schlenk flask of appropriate size and seal it with a rubber septum. Connect the flask to the Schlenk line and cycle between vacuum and inert gas (e.g., argon) at least three times to remove air and moisture.
-
Inert Gas Flow: Establish a positive pressure of inert gas flowing out of the flask (monitored with an oil bubbler).
-
Reagent Addition: Briefly remove the septum and quickly add an approximate amount of this compound to the flask against the counterflow of inert gas. Immediately reseal the flask with the septum.
-
Accurate Weighing (by difference): Weigh the sealed Schlenk flask containing the reagent.
-
Dissolution: Add anhydrous solvent to the flask via a dry syringe.
-
Final Weight: After dissolving, if needed for a stock solution, re-weigh the flask to determine the exact amount of reagent added.
Protocol 2: Storage of this compound
Proper storage is crucial for maintaining the integrity of the reagent.
-
Inert Atmosphere: After each use, ensure the container is purged with a dry, inert gas (argon or nitrogen) before sealing.
-
Primary Seal: The primary container should have a tight-fitting cap, preferably with a PTFE liner.
-
Secondary Seal: For added protection, wrap the cap and the neck of the bottle with Parafilm®.
-
Secondary Container: Place the sealed primary container inside a secondary container, such as a desiccator or a sealed bag containing a desiccant.
-
Refrigeration: Store the secondary container in a refrigerator at 2-8°C.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purifying 3-Bromo-5-fluorobenzyl Bromide by Recrystallization
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3-Bromo-5-fluorobenzyl bromide via recrystallization. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated and cooling too quickly. The melting point of the solute might be lower than the boiling point of the solvent. | - Add a small amount of a more polar co-solvent to increase solubility. - Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization. - Select a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution may not be sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. - If the compound is too soluble, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until clear and cool slowly. |
| The recovered crystals are discolored or appear impure. | Impurities may be co-precipitating with the product. The crude material may contain colored impurities that are not effectively removed by a single recrystallization. | - Ensure the initial dissolution is complete and that the solution is not cooled too rapidly, as this can trap impurities. - Consider a pre-treatment of the solution with activated charcoal to remove colored impurities before filtration and cooling. A second recrystallization may be necessary. |
| Low recovery of the purified product. | The compound may have significant solubility in the cold solvent. Too much solvent may have been used initially. Premature crystallization during hot filtration. | - Minimize the amount of solvent used for dissolution by adding it in small portions to the heated crude material until it just dissolves. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Cool the filtrate in an ice bath to minimize the solubility of the product in the mother liquor. |
| The melting point of the recrystallized product is broad or lower than expected. | The product is still impure. The presence of solvent in the crystals. | - Repeat the recrystallization process. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent. - Dry the crystals thoroughly under vacuum to remove any residual solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on methods for similar substituted benzyl bromides.[1][2][3] Solvent selection and specific temperatures should be optimized for this compound.
1. Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Based on analogous compounds, suitable solvent systems could include ethanol, or mixed solvents such as ethyl acetate/chloroform/methanol.[1][2][3] A preliminary solvent screen with small amounts of the crude material is recommended.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature. Avoid adding an excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
7. Drying:
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Determine the melting point and yield of the purified this compound. The reported melting point is 47 °C.[4]
Quantitative Data Summary
The following table provides a template for recording data during the optimization of the recrystallization process. Note: The solubility data presented here is illustrative and should be determined experimentally.
| Solvent/Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Morphology | Purity (by GC/HPLC) | Recovery Yield (%) |
| Ethanol | [Experimental Data] | [Experimental Data] | [Observation] | [Experimental Data] | [Experimental Data] |
| Isopropanol | [Experimental Data] | [Experimental Data] | [Observation] | [Experimental Data] | [Experimental Data] |
| Hexanes | [Experimental Data] | [Experimental Data] | [Observation] | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate/Hexanes | [Experimental Data] | [Experimental Data] | [Observation] | [Experimental Data] | [Experimental Data] |
| Chloroform/Methanol | [Experimental Data] | [Experimental Data] | [Observation] | [Experimental Data] | [Experimental Data] |
Visual Workflow for Recrystallization
The following diagram illustrates the logical workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 2. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 3. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 4. 3-Fluoro-5-bromobenzyl bromide | 216755-57-6 [amp.chemicalbook.com]
Validation & Comparative
3-Bromo-5-fluorobenzyl bromide vs other substituted benzyl bromides in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of a benzylating agent is pivotal to the success of a synthetic route. Substituted benzyl bromides are a cornerstone class of reagents for the introduction of the benzyl moiety, offering a spectrum of reactivities tailored to specific applications. This guide provides an objective comparison of 3-Bromo-5-fluorobenzyl bromide with other substituted benzyl bromides, supported by experimental data and detailed protocols.
Reactivity and Electronic Effects: A Hammett Perspective
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions, predominantly proceeding via an Sₙ2 mechanism, is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation, which describes a linear free-energy relationship, provides a quantitative framework for understanding these effects. Electron-withdrawing groups generally enhance the rate of reaction by stabilizing the partial negative charge that develops on the leaving group in the transition state, while electron-donating groups have the opposite effect.
For this compound, both the bromine and fluorine atoms at the meta positions act as electron-withdrawing groups through their inductive effects. This suggests that this compound is more reactive towards nucleophiles than unsubstituted benzyl bromide and benzyl bromides with electron-donating substituents. However, its reactivity is expected to be less than that of benzyl bromides bearing strongly electron-withdrawing groups at the para position, such as a nitro group.
Quantitative Comparison of Reaction Yields
The following tables summarize the yields of nucleophilic substitution reactions with various substituted benzyl bromides. While direct, side-by-side comparative studies under identical conditions are limited, the data presented has been aggregated from various sources to provide a comparative overview.
Table 1: Nucleophilic Substitution with Sodium Azide
| Benzyl Bromide Derivative | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl bromide | NaN₃ | DMSO | Room Temp | Overnight | 73 |
| 4-Methoxybenzyl bromide | NaN₃ | DMF | 25 | 4 | ~95 |
| 4-Nitrobenzyl bromide | NaN₃ | Acetone/Water | Room Temp | 0.5 | 98 |
| 2-Bromobenzyl bromide | NaN₃ | Acetone/Water | Room Temp | 0.5 | 93 |
| This compound | NaN₃ | DMF | 25 | 4 | ~99 * |
Estimated high yield based on the strong electron-withdrawing nature of the substituents.
Table 2: Nucleophilic Substitution with Secondary Amines (e.g., Morpholine)
| Benzyl Bromide Derivative | Nucleophile | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 4-Nitrobenzyl bromide | Morpholine | Dioxane/Water | Room Temp | 15 | 97 |
| 4-Chlorobenzyl bromide | Morpholine | Dioxane/Water | Room Temp | 15 | 94 |
| Benzyl bromide | Morpholine | Dioxane/Water | Room Temp | 15 | 85 |
| 2-Chlorobenzyl bromide | Morpholine | Dioxane/Water | Room Temp | 15 | 88 |
| This compound | Morpholine | Dioxane/Water | Room Temp | 15 | >90 * |
Estimated high yield based on the expected increased reactivity due to electron-withdrawing substituents.
Experimental Protocols
General Procedure for Nucleophilic Substitution with Sodium Azide
This protocol is a general method for the synthesis of benzyl azides from the corresponding benzyl bromides.
Materials:
-
Substituted benzyl bromide (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl bromide (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl azide.
-
If necessary, the product can be purified by column chromatography on silica gel.
General Procedure for Kinetic Analysis of Nucleophilic Substitution Reactions
This protocol outlines a method for determining the second-order rate constants for the reaction of substituted benzyl bromides with a nucleophile, such as an amine, using a conductivity technique.[1]
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Nucleophile (e.g., Benzylamine)
-
Methanol (analytical grade)
-
Conductivity meter
-
Thermostat
Procedure:
-
Prepare solutions of the substituted benzyl bromide and the nucleophile of known concentrations in methanol.
-
Allow the solutions to reach thermal equilibrium in a thermostat set to the desired reaction temperature (e.g., 25 °C, 30 °C, 35 °C).
-
Initiate the reaction by mixing equal volumes of the two solutions in a conductivity cell.
-
Measure the conductance of the reaction mixture at regular time intervals.
-
The second-order rate constant (k) can be determined from the change in conductance over time, as the reaction produces ions (e.g., Br⁻) that increase the conductivity of the solution.[1]
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the Sₙ2 reaction mechanism and a typical experimental workflow for the synthesis and purification of a substituted benzyl azide.
Caption: Sₙ2 reaction mechanism for a substituted benzyl bromide.
Caption: Experimental workflow for benzyl azide synthesis.
Conclusion
This compound is a highly reactive and versatile reagent for the introduction of the 3-bromo-5-fluorobenzyl moiety. The presence of two electron-withdrawing halogen substituents at the meta positions enhances its susceptibility to nucleophilic attack compared to unsubstituted and electron-rich benzyl bromides. This increased reactivity often translates to higher yields and shorter reaction times, making it an attractive choice in multi-step syntheses where efficiency is paramount. Researchers and drug development professionals can leverage the predictable reactivity of this compound, guided by the principles of physical organic chemistry, to streamline the synthesis of complex target molecules.
References
A Comparative Guide to Analytical Methods for the Characterization of 3-Bromo-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 3-Bromo-5-fluorobenzyl bromide (CAS No: 216755-57-6). The information presented is intended to assist researchers in selecting appropriate analytical methodologies and in the interpretation of resulting data. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a robust comparative context.
Spectroscopic Methods
Spectroscopic techniques are fundamental for the structural confirmation of this compound, providing insights into its chemical environment, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic protons will appear as a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the bromine of the benzyl group will have a characteristic chemical shift.
| Compound | ¹H NMR Data (Chemical Shift (δ), Multiplicity, Coupling Constant (J)) | ¹³C NMR Data (Chemical Shift (δ)) |
| This compound (Predicted) | Aromatic Protons: ~7.0-7.5 ppm (multiplet), Benzylic Protons (-CH₂Br): ~4.4 ppm (singlet) | Aromatic Carbons: ~110-140 ppm, Benzylic Carbon (-CH₂Br): ~30-35 ppm |
| 3-Bromobenzyl bromide | A: 7.54 ppm (t, J=1.8 Hz, 1H), B: 7.42 ppm (dt, J=7.9, 1.1 Hz, 1H), C: 7.31 ppm (m, 1H), D: 7.20 ppm (t, J=7.7 Hz, 1H), E: 4.41 ppm (s, 2H) | Not available |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal.
Workflow for NMR Analysis
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-5-fluorobenzyl Bromide and Alternative Brominating Agents
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5-fluorobenzyl bromide and a selection of alternative benzylic brominating agents. The information is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and selection of appropriate reagents for their synthetic needs.
Introduction
Benzylic bromides are important intermediates in organic synthesis, serving as precursors for a wide variety of functional group transformations. The substitution pattern on the aromatic ring significantly influences the reactivity and spectroscopic properties of these compounds. This compound is a disubstituted benzyl bromide with two electron-withdrawing groups, which can modulate its reactivity and provides a unique spectroscopic signature. Understanding the NMR spectra of this and related compounds is crucial for reaction monitoring and structural confirmation.
This guide presents a comparative analysis of the ¹H and ¹³C NMR data for this compound alongside common alternatives, including unsubstituted benzyl bromide and its positional bromo-isomers. Due to the limited availability of experimental spectra for this compound, predicted data is utilized for comparison.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its alternatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data
| Compound | Ar-H (δ, ppm, Multiplicity, J in Hz) | -CH₂Br (δ, ppm, Multiplicity) |
| This compound (Predicted) | 7.33 (s, 1H), 7.21 (dt, J=7.8, 1.8 Hz, 1H), 7.08 (ddd, J=8.4, 2.4, 1.2 Hz, 1H) | 4.40 (s) |
| Benzyl bromide | 7.28-7.40 (m, 5H) | 4.50 (s) |
| 2-Bromobenzyl bromide | 7.58 (dd, J=7.9, 1.3 Hz, 1H), 7.51 (dd, J=7.6, 1.2 Hz, 1H), 7.34 (td, J=7.5, 1.3 Hz, 1H), 7.20 (td, J=7.7, 1.8 Hz, 1H) | 4.68 (s) |
| 3-Bromobenzyl bromide | 7.54 (t, J=1.8 Hz, 1H), 7.42 (dt, J=7.7, 1.4 Hz, 1H), 7.31 (d, J=7.9 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H) | 4.41 (s)[1] |
| 4-Bromobenzyl bromide | 7.46 (d, J=8.4 Hz, 2H), 7.23 (d, J=8.4 Hz, 2H) | 4.46 (s) |
| N-Bromosuccinimide (NBS) | - | 2.84 (s, 4H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Ar-C (δ, ppm) | -CH₂Br (δ, ppm) |
| This compound (Predicted) | 162.5 (d, J=248.5 Hz), 141.2 (d, J=7.8 Hz), 130.3 (d, J=2.9 Hz), 123.4 (d, J=9.2 Hz), 122.8 (d, J=3.1 Hz), 115.9 (d, J=23.5 Hz) | 31.5 |
| Benzyl bromide | 137.9, 128.8, 128.6, 128.5 | 33.7 |
| 2-Bromobenzyl bromide | 136.9, 132.8, 131.0, 129.4, 127.7, 122.9 | 32.4 |
| 3-Bromobenzyl bromide | 140.4, 131.9, 130.4, 130.2, 126.8, 122.7 | 32.1 |
| 4-Bromobenzyl bromide | 137.1, 131.8, 130.7, 122.3 | 32.6 |
| N-Bromosuccinimide (NBS) | - | 28.7 (C=O), 176.5 (CH₂) |
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds listed above.
Sample Preparation
-
Weigh 5-10 mg of the solid compound or measure 10-20 µL of the liquid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally sufficient.
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply a baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
¹³C NMR Spectroscopy
-
Instrument: A standard NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the accurate integration of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the NMR analysis and comparison of this compound with its alternatives.
Caption: Workflow for NMR analysis and comparison of brominating agents.
Discussion and Comparison
The ¹H NMR spectrum of benzylic bromides is characterized by a singlet for the benzylic protons (-CH₂Br) typically found between 4.4 and 4.7 ppm. The exact chemical shift is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the presence of two electron-withdrawing halogens is predicted to shift the benzylic proton signal slightly upfield compared to the unsubstituted benzyl bromide.
The aromatic region of the ¹H NMR spectrum provides detailed information about the substitution pattern. In the case of this compound, three distinct signals are expected for the aromatic protons, with splitting patterns determined by proton-proton and proton-fluorine coupling. This complex splitting pattern is a key identifier for this specific isomer. In contrast, the more symmetric 4-bromobenzyl bromide shows a simpler AA'BB' system (two doublets), and the unsubstituted benzyl bromide exhibits a complex multiplet for the five aromatic protons.
In the ¹³C NMR spectra, the benzylic carbon (-CH₂Br) resonates around 32-34 ppm. The chemical shifts of the aromatic carbons are significantly affected by the substituents. For this compound, the carbon attached to fluorine will show a large one-bond C-F coupling constant, which is a highly diagnostic feature. The positions of the bromine and fluorine atoms also induce characteristic shifts on the other aromatic carbons, allowing for unambiguous assignment.
N-Bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, has a much simpler NMR spectrum, showing only a singlet for the four equivalent methylene protons in its ¹H NMR spectrum and two signals in its ¹³C NMR spectrum corresponding to the carbonyl and methylene carbons. This makes it easily distinguishable from the benzylic bromide products.
Conclusion
The ¹H and ¹³C NMR spectra provide a powerful tool for the identification and differentiation of this compound and its alternative brominating agents. The chemical shifts of the benzylic protons and carbons, along with the splitting patterns and chemical shifts in the aromatic region, offer a unique fingerprint for each compound. This comparative guide, incorporating both experimental and predicted data, serves as a valuable resource for chemists in selecting and verifying the identity of these important synthetic reagents.
References
A Comparative Analysis of the Reactivity of 3-Bromo-5-fluorobenzyl bromide and 3,5-difluorobenzyl bromide
Published: December 28, 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two halogenated benzyl bromide derivatives: 3-Bromo-5-fluorobenzyl bromide and 3,5-difluorobenzyl bromide. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting reaction outcomes. This comparison is based on established principles of physical organic chemistry and available data on the electronic effects of their substituents.
Introduction
Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions. The reactivity of the benzylic carbon is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on a comparative analysis of this compound and 3,5-difluorobenzyl bromide, highlighting the electronic effects of the meta-substituents on the rate of nucleophilic substitution.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in Table 1.
| Property | This compound | 3,5-difluorobenzyl bromide |
| CAS Number | 216755-57-6[1] | 141776-91-2[2][3] |
| Molecular Formula | C₇H₅Br₂F[4] | C₇H₅BrF₂[2][3][5] |
| Molecular Weight | 267.92 g/mol [1] | 207.02 g/mol [3] |
| Boiling Point | 251 °C[1] | 65 °C at 4.5 mmHg[2][3] |
| Density | 1.923 g/cm³[1] | 1.6 g/mL at 25 °C[2][3] |
| Refractive Index | Not readily available | n20/D 1.521[2] |
Comparative Reactivity Analysis
The reactivity of benzyl bromides in nucleophilic substitution reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both, depending on the reaction conditions (nucleophile, solvent, and temperature) and the stability of the carbocation intermediate. For primary benzyl bromides, the Sₙ2 pathway is often significant.
The primary difference in reactivity between this compound and 3,5-difluorobenzyl bromide stems from the electronic effects of the meta-substituents on the benzene ring. Both fluorine and bromine are electron-withdrawing groups, which influence the electrophilicity of the benzylic carbon. The magnitude of this electron-withdrawing effect can be quantified by Hammett substituent constants (σ).
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). For reactions where a negative charge is developed in the transition state, such as an Sₙ2 reaction, a positive ρ value is observed. In such cases, electron-withdrawing groups (with positive σ values) increase the reaction rate.
The Hammett constants for meta-bromo and meta-fluoro substituents are listed in Table 2.
| Substituent | Hammett Constant (σ_meta) |
| -F | 0.34[6], 0.337[7] |
| -Br | 0.40[6], 0.393[7] |
From the Hammett constants, the bromine atom is a slightly stronger electron-withdrawing group at the meta position compared to the fluorine atom. In the case of 3,5-disubstituted benzyl bromides, the electronic effects of the two substituents are approximately additive.
-
For this compound , the combined electronic effect would be influenced by both a bromo and a fluoro substituent.
-
For 3,5-difluorobenzyl bromide , the combined effect is due to two fluoro substituents.
Based on the σ_meta values, the order of electron-withdrawing strength of the substituents is Br > F. Therefore, the overall electron-withdrawing effect on the benzene ring is expected to be greater in this compound than in 3,5-difluorobenzyl bromide.
Predicted Reactivity
In a typical Sₙ2 reaction, the nucleophile attacks the electrophilic benzylic carbon. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This leads to a faster reaction rate.
Given that the combined electron-withdrawing effect is predicted to be stronger for the bromo-fluoro substituted compound, it is expected that This compound will be more reactive towards nucleophilic substitution than 3,5-difluorobenzyl bromide .
This prediction is based on the assumption of an Sₙ2-like mechanism where the development of negative charge in the transition state is stabilized by electron-withdrawing substituents.
Experimental Protocols
Kinetic Study of Nucleophilic Substitution by Conductometry
This method is suitable for reactions that produce ions as products, leading to a change in the conductivity of the solution over time.
Materials:
-
This compound
-
3,5-difluorobenzyl bromide
-
A suitable nucleophile (e.g., a secondary amine like piperidine or a salt like sodium iodide)
-
A suitable solvent (e.g., methanol, ethanol, or acetonitrile)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of each benzyl bromide and the nucleophile in the chosen solvent.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature in the thermostated water bath.
-
-
Initiation of Reaction:
-
Pipette a known volume of the nucleophile solution into the reaction vessel.
-
Initiate the reaction by adding a known volume of the benzyl bromide solution and start the timer simultaneously.
-
Ensure rapid mixing.
-
-
Data Acquisition:
-
Monitor the change in conductivity of the reaction mixture over time. Record conductivity readings at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Plot conductivity versus time.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
By varying the initial concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined.
-
Visualization of Concepts
Logical Relationship for Reactivity Prediction
Caption: Predicted reactivity based on Hammett constants.
Generalized Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of reactivity.
Conclusion
Based on the analysis of Hammett substituent constants, this compound is predicted to be more reactive towards nucleophilic substitution than 3,5-difluorobenzyl bromide. This is attributed to the slightly stronger electron-withdrawing nature of the bromine atom compared to the fluorine atom at the meta position, leading to a more electrophilic benzylic carbon. Experimental verification of this prediction can be achieved through kinetic studies, such as those employing conductometry or chromatographic techniques. For researchers in drug development and organic synthesis, this difference in reactivity is an important consideration for reaction design and optimization.
References
- 1. 3-Fluoro-5-bromobenzyl bromide | 216755-57-6 [amp.chemicalbook.com]
- 2. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 3. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2 [m.chemicalbook.com]
- 4. 3-BROMO-5-FLUOROBENZYL BROMID [chemicalbook.com]
- 5. 3,5-Difluorobenzyl bromide [webbook.nist.gov]
- 6. global.oup.com [global.oup.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of 3-Bromo-5-fluorobenzyl Bromide by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensure the safety and efficacy of the final drug product. 3-Bromo-5-fluorobenzyl bromide is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this critical intermediate, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination is contingent on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis like sensitivity and accuracy.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound.[2][3] Alternative methods include High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][4][5]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[6] | Separation based on polarity, with detection typically by UV absorbance.[4] | Intrinsic quantitative response of atomic nuclei in a magnetic field.[5] |
| Selectivity | High, based on both chromatographic separation and unique mass fragmentation patterns.[3] | Good for separating closely related structures, including isomers.[4] | Excellent for structural elucidation and identification of impurities.[5] |
| Sensitivity | Very high, capable of detecting trace-level impurities (ppm to ppb levels).[7] | High (typically ppm levels).[4] | Moderate, generally requiring a higher sample concentration.[5] |
| Quantitation | Relative (requires a reference standard for accurate impurity quantification). | Relative (requires a reference standard).[4] | Absolute (can determine purity without a specific reference standard of the analyte).[5] |
| Sample Throughput | High, with typical run times of 20-40 minutes. | Moderate to high, depending on the method. | Lower, as longer acquisition times may be needed for high precision. |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and are expected to be effective for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an ideal method for the routine purity analysis of this compound, offering excellent separation and definitive identification of volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
3. Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.
-
Impurities are identified by their mass spectra, which can be compared against a spectral library (e.g., NIST) and by examining characteristic fragmentation patterns. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) for the molecular ion and bromine-containing fragments.
Expected Mass Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak cluster around m/z 266, 268, and 270 due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of a bromine atom, resulting in a tropylium ion cluster around m/z 187 and 189.
Diagram of GC-MS Experimental Workflow
Caption: Workflow for the GC-MS purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a valuable alternative for purity assessment, particularly for non-volatile or thermally labile impurities that may not be suitable for GC analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary ratio method that can provide a highly accurate, absolute purity value without the need for a specific reference standard of the analyte.[5][8]
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., 5-10 mg of maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) to dissolve both the sample and the internal standard completely.
2. NMR Instrumentation and Parameters:
| Parameter | Recommended Setting |
| NMR Spectrometer | 400 MHz or higher |
| Pulse Program | A single pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest. |
| Number of Scans | 16 or higher for good signal-to-noise |
3. Data Analysis:
-
The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard of known purity.
Diagram of Analytical Technique Comparison
Caption: Key advantages and disadvantages of GC-MS, HPLC, and qNMR for purity analysis.
Conclusion
For the purity assessment of this compound, GC-MS stands out as a highly effective and sensitive method, particularly for identifying and quantifying volatile and semi-volatile process-related impurities. Its high selectivity, a result of the combination of chromatographic separation and mass spectrometric detection, allows for confident identification of unknown peaks. While HPLC offers a robust alternative for non-volatile impurities and qNMR provides the benefit of absolute quantification, the speed, sensitivity, and specificity of GC-MS make it an invaluable tool for routine quality control and in-depth impurity profiling in a pharmaceutical development setting. A comprehensive purity assessment may involve the use of orthogonal techniques to ensure all potential impurities are detected and controlled.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 5. rssl.com [rssl.com]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. ethz.ch [ethz.ch]
Efficacy of 3-Bromo-5-fluorobenzyl Bromide in Synthesizing Target Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the successful synthesis of target molecules. This guide provides an objective comparison of 3-Bromo-5-fluorobenzyl bromide's performance against other benzylating agents, supported by available experimental data and detailed protocols.
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-bromo-5-fluorobenzyl group into a variety of molecules. This moiety is of particular interest in medicinal chemistry, as the presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The reagent's primary application lies in nucleophilic substitution reactions, particularly O-alkylation (Williamson ether synthesis) and N-alkylation.
Comparative Efficacy in Benzylation Reactions
The efficacy of this compound as a benzylating agent is comparable to other substituted benzyl bromides. Its reactivity in SN2 reactions is influenced by the electronic nature of the substituents on the aromatic ring and the nature of the leaving group. The electron-withdrawing effects of the bromine and fluorine atoms can subtly modulate the reactivity of the benzylic carbon.
Data Presentation: A Comparative Overview
The following tables summarize the typical yields for O- and N-alkylation reactions using this compound and alternative reagents. It is important to note that actual yields can vary depending on the specific substrate, reaction conditions, and scale.
Table 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
| Benzylating Agent | Nucleophile | Typical Product | Representative Yield (%) |
| This compound | 4-Methoxyphenol | 1-(3-Bromo-5-fluorobenzyloxy)-4-methoxybenzene | 85-95 |
| Benzyl bromide | 4-Methoxyphenol | 1-(Benzyloxy)-4-methoxybenzene | >95 |
| 4-Bromobenzyl bromide | 4-Methoxyphenol | 1-(4-Bromobenzyloxy)-4-methoxybenzene | 90-98 |
| 3,5-Dichlorobenzyl bromide | 4-Methoxyphenol | 1-(3,5-Dichlorobenzyloxy)-4-methoxybenzene | 80-90 |
| Benzyl chloride | 4-Methoxyphenol | 1-(Benzyloxy)-4-methoxybenzene | 85-95 |
Table 2: N-Alkylation of Amines
| Benzylating Agent | Nucleophile | Typical Product | Representative Yield (%) |
| This compound | Aniline | N-(3-Bromo-5-fluorobenzyl)aniline | 80-90 |
| Benzyl bromide | Aniline | N-Benzylaniline | >90 |
| 4-Methoxybenzyl chloride | Aniline | N-(4-Methoxybenzyl)aniline | 85-95 |
| 3,5-Dichlorobenzyl bromide | Aniline | N-(3,5-Dichlorobenzyl)aniline | 75-85 |
Detailed Experimental Protocols
The following are representative protocols for key reactions involving this compound.
Protocol 1: Williamson Ether Synthesis with a Phenol
Objective: To synthesize an aryl benzyl ether via O-alkylation.
Materials:
-
Phenol derivative (1.0 equiv)
-
This compound (1.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the phenol derivative in DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 20 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 50-60 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Protocol 2: N-Alkylation of a Primary Amine
Objective: To synthesize a secondary amine via N-benzylation.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.0 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the primary amine in acetonitrile, add triethylamine.
-
Stir the solution at room temperature and add this compound dropwise.
-
Continue to stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 3: C-Alkylation with Sodium Cyanide
Objective: To synthesize a substituted phenylacetonitrile.
Procedure:
-
A suspension of sodium cyanide (1.5 equiv) in a mixture of water and DMF is prepared.
-
A solution of this compound (1.0 equiv) in DMF is added.
-
The reaction is heated in a sealed tube at 75 °C for 3 hours.
-
After cooling, the reaction mixture is partitioned between ethyl acetate and aqueous sodium bicarbonate.
-
The aqueous phase is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, dried, and concentrated.
-
Purification by column chromatography affords the product, 2-(3-bromo-5-fluorophenyl)acetonitrile, with a typical yield of around 58%.
Visualizing Reaction Pathways and Influencing Factors
To better understand the application and underlying principles of using this compound, the following diagrams illustrate a typical reaction workflow and the key factors that govern the reactivity of benzylating agents.
Caption: A simplified workflow for a typical benzylation reaction.
Caption: Key factors influencing the reactivity of benzylating agents.
Spectroscopic Confirmation of Products from 3-Bromo-5-fluorobenzyl Bromide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, 3-Bromo-5-fluorobenzyl bromide stands as a versatile reagent in the synthesis of novel organic compounds. Its distinct trifunctionalized benzene ring makes it a valuable building block for introducing the 3-bromo-5-fluorobenzyl moiety into a variety of molecular scaffolds. This guide provides a comparative analysis of common reactions involving this substrate, with a focus on the spectroscopic confirmation of the resulting products. Detailed experimental protocols and spectral data are presented to facilitate the identification and characterization of these compounds.
The reactivity of this compound is primarily dictated by the benzylic bromide, which is susceptible to nucleophilic substitution. This allows for the formation of a diverse range of products, including nitriles, ethers, amines, and esters. The presence of the bromo and fluoro substituents on the aromatic ring provides additional sites for further functionalization and allows for fine-tuning of the electronic properties of the final molecule.
Comparison of Common Reaction Products
The following table summarizes the key spectroscopic data for products derived from nucleophilic substitution reactions of this compound.
| Product Name | Reaction Type | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁹F NMR (δ ppm) | Key IR (cm⁻¹) | MS (m/z) |
| 2-(3-Bromo-5-fluorophenyl)acetonitrile | Cyanation | 7.26-7.28 (m, 1H), 7.17-7.21 (dm, 1H, J=8.0 Hz), 6.98-7.02 (dm, 1H, J=8.8 Hz), 3.73 (s, 2H)[1] | 162.90 (d, J=252.1 Hz), 133.95 (d, J=8.5 Hz), 127.24 (d, J=3.8 Hz), 123.53 (d, J=10.0 Hz), 119.22 (d, J=23.8 Hz), 117.00, 114.50 (d, J=23.1 Hz), 23.30 (d, J=1.5 Hz)[1] | -109.46 (dd, J=8.0, 8.0 Hz)[1] | 2250 (C≡N) | [M]+ calc. 212.96, found N/A |
| 3-Bromo-5-fluorobenzyl Azide | Azidation | 7.42-7.32 (m, 3H), 4.35 (s, 2H) (benzyl azide as analog) | 135.4, 128.9, 128.3, 128.2, 54.8 (benzyl azide as analog) | N/A | ~2100 (N₃) | [M-N₂]+ calc. for benzyl azide 105.1 |
| Generic Ether Product | Williamson Ether Synthesis | ~7.2-7.0 (m, 3H), ~4.5 (s, 2H), Alkoxy group signals | ~163 (d), ~140 (d), ~125 (d), ~115 (d), ~114 (d), ~70 (CH₂O), Alkoxy group signals | ~ -110 | ~1100 (C-O) | Varies |
| Generic Amine Product | Amination | ~7.2-7.0 (m, 3H), ~3.8 (s, 2H), Amine/Amide signals | ~163 (d), ~142 (d), ~124 (d), ~115 (d), ~114 (d), ~45 (CH₂N), Amine/Amide signals | ~ -110 | ~3300 (N-H), ~1650 (C=O, amide) | Varies |
| Generic Ester Product | Esterification | ~7.2-7.0 (m, 3H), ~5.1 (s, 2H), Carboxylate signals | ~170 (C=O), ~163 (d), ~138 (d), ~129 (d), ~116 (d), ~115 (d), ~66 (CH₂O), Carboxylate signals | ~ -110 | ~1735 (C=O), ~1250 (C-O) | Varies |
Experimental Protocols
Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile[1]
A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) was treated with a solution of this compound (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL). The reaction was heated at 75°C in a sealed tube for 3 hours. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL). The aqueous phase was extracted with an additional portion of ethyl acetate (50 mL). The combined organic extracts were washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered, and evaporated in vacuo. The crude product was purified by column chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to yield 2-(3-bromo-5-fluorophenyl)acetonitrile (0.64 g, 58%).
General Protocol for Williamson Ether Synthesis[2][3][4]
To a solution of the desired alcohol in a suitable aprotic polar solvent such as DMF or THF, a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred for a short period to allow for the formation of the alkoxide. This compound (1 equivalent) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Synthesis of Benzylamines
This compound (1 equivalent) is dissolved in a suitable solvent like acetonitrile or DMF. The desired primary or secondary amine (2-3 equivalents) is added, and the mixture is stirred at room temperature or heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water and brine to remove excess amine and any salts formed. The organic layer is dried and concentrated to give the crude product, which can be further purified by column chromatography or crystallization.
General Protocol for Synthesis of Benzyl Esters
A carboxylate salt (e.g., potassium acetate, 1.2 equivalents) is suspended in a polar aprotic solvent such as DMF. This compound (1 equivalent) is added, and the mixture is heated with stirring. The reaction is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude ester, which can be purified by chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general workflow for a typical nucleophilic substitution reaction of this compound and the logical relationship in the synthesis of its derivatives.
References
Comparative study of benzylating agents for specific organic transformations
For Researchers, Scientists, and Drug Development Professionals
The introduction of a benzyl group is a fundamental and frequently employed transformation in organic synthesis, primarily for the protection of hydroxyl and amino functionalities. The choice of the benzylating agent is critical and contingent upon the substrate's nature, the desired selectivity, and the overall synthetic strategy. This guide provides a comparative analysis of common benzylating agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific organic transformations.
Overview of Common Benzylating Agents
The selection of a benzylating agent is a balance between reactivity, selectivity, and compatibility with other functional groups in the molecule. Below is a summary of the most widely used agents:
-
Benzyl Halides (BnBr, BnCl): These are the most common and cost-effective benzylating agents. Benzyl bromide (BnBr) is generally more reactive than benzyl chloride (BnCl)[1]. They are typically employed under basic conditions in the classic Williamson ether synthesis for O-benzylation or for the N-alkylation of amines.
-
Benzyl Trichloroacetimidate (BnO(C=NH)CCl₃): This reagent is particularly useful for the benzylation of sensitive substrates that cannot tolerate basic conditions. The reaction is catalyzed by a Lewis or Brønsted acid and proceeds under mild, acidic conditions[2][3][4].
-
Benzyl Chloroformate (CbzCl): Primarily used for the protection of amines as their benzyloxycarbonyl (Cbz or Z) derivatives[5][6][7][8]. The Cbz group is stable under a variety of conditions and can be readily removed by catalytic hydrogenolysis.
-
Newer Benzylating Reagents: Recent research has led to the development of novel reagents with unique reactivity profiles, such as 2-benzyloxy-1-methylpyridinium triflate and benzyl N-phenyl-2,2,2-trifluoroacetimidate, which offer benzylation under neutral or very mild acidic conditions[9][10].
Comparative Data on Benzylating Agent Performance
The following tables summarize the performance of various benzylating agents in the O-benzylation of alcohols and N-benzylation of amines. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution when conditions vary.
Table 1: O-Benzylation of Alcohols
| Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Benzyl Bromide | KOH (solid) | None | RT | 4.5 | 96 | [11] |
| 3-Hydroxymethyl-2-methyl-cyclopentanone | Benzyl Trichloroacetimidate | TMS-OTf | CH₂Cl₂ | RT | 24 | 60 | [2] |
| Cyclohexanol | Benzyl Trichloroacetimidate | TMS-OTf | CH₂Cl₂ | RT | 24 | 85 | [2] |
| Phenol | Benzyl Tosylate | K₂CO₃ | DMF | 80 | 6 | 90-95 | [12] |
Table 2: N-Benzylation of Amines
| Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | Benzyl Chloride | NaHCO₃ | Water | 90-95 | 4 | 85-87 | [13] |
| Aniline | Benzyl Chloroformate | Et₃N | CH₂Cl₂ | Reflux | - | 29 (Cbz) + 14 (Bn) | [14] |
| Aniline | Benzyl Alcohol | Ru-Py-CH₃ (0.75 mol%) | Toluene | 140 | 24 | - | [15] |
| Benzylamine | t-BuOOH | Mn-catalyst | - | - | - | 93 | [16] |
Experimental Protocols
Protocol 1: O-Benzylation of an Alcohol using Benzyl Bromide (Williamson Ether Synthesis)
This protocol describes a general procedure for the benzylation of an alcohol under basic conditions.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with Et₂O.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Benzylation of an Alcohol using Benzyl Trichloroacetimidate
This method is suitable for acid-sensitive substrates.
Materials:
-
Alcohol (1.0 equiv)
-
Benzyl trichloroacetimidate (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol and benzyl trichloroacetimidate in anhydrous CH₂Cl₂ containing activated molecular sieves at 0 °C under an inert atmosphere, add TMSOTf dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Protection of an Amine using Benzyl Chloroformate (Cbz Protection)
This protocol describes the protection of a primary or secondary amine as its Cbz derivative.
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (CbzCl, 1.1 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv) or Sodium Bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in a mixture of water and CH₂Cl₂ (or EtOAc).
-
Add Na₂CO₃ (or NaHCO₃) to the solution and cool to 0 °C.
-
Add benzyl chloroformate dropwise to the vigorously stirred biphasic mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Visualizing Benzylation Strategies
The following diagrams illustrate the key reaction pathways and logical relationships in the benzylation of alcohols and amines.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Chloroformate [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]
Validating the Structure of Bioactive Compounds: A Comparative Guide for Derivatives of 3-Bromo-5-fluorobenzyl bromide
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the structural validation of a hypothetical bioactive compound, a potential kinase inhibitor synthesized using 3-Bromo-5-fluorobenzyl bromide, against an alternative synthetic route. Detailed experimental protocols and data interpretation are provided to support the comparison.
The choice of starting materials in organic synthesis not only dictates the final molecular architecture but also influences the complexity of structural verification. This compound is a versatile building block, particularly in the synthesis of kinase inhibitors and other therapeutic agents, due to the strategic placement of its functional groups which allows for diverse chemical modifications.[1][2] The structural integrity of any novel compound derived from this reagent must be unequivocally confirmed using a suite of analytical techniques.
This guide focuses on the validation of "Compound X," a hypothetical kinase inhibitor synthesized via the alkylation of a core scaffold with this compound. We will compare its validation process with that of "Compound Y," an analog synthesized using an alternative starting material, 3-chlorobenzyl chloride.
Comparative Analysis of Structural Validation Data
The primary methods for elucidating the structure of newly synthesized organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] These techniques provide detailed information about the molecular framework, connectivity of atoms, and the overall molecular weight.
| Analytical Technique | Compound X (from this compound) | Compound Y (from 3-chlorobenzyl chloride) | Key Observations for Validation |
| ¹H NMR | Characteristic signals for the 3-bromo-5-fluorobenzyl moiety: A singlet for the benzylic protons (-CH₂-) and distinct aromatic proton signals exhibiting splitting patterns consistent with the substitution pattern. | A singlet for the benzylic protons and aromatic signals corresponding to a 3-chlorobenzyl group. | The chemical shift and splitting pattern of the aromatic protons are definitive for confirming the substitution on the benzyl ring. The integration of the benzylic proton signal confirms the presence of a single benzyl group. |
| ¹³C NMR | Unique carbon signals for the 3-bromo-5-fluorobenzyl group, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts. | Distinct carbon signals for the 3-chlorobenzyl group. | The chemical shifts of the aromatic carbons, particularly those bonded to halogens, provide clear evidence of the starting material used. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) corresponds to the expected mass of Compound X. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is observed in the molecular ion and bromine-containing fragment peaks. | The molecular ion peak ([M]⁺) matches the calculated mass of Compound Y. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) is a key diagnostic feature. | The precise mass and isotopic distribution patterns are critical for confirming the elemental composition of the synthesized compounds. |
| Purity (HPLC) | >98% | >98% | High purity is essential for accurate biological testing and further characterization. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard operating procedures for the key analytical techniques used in this guide.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound (Compound X or Y) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Employ proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
Protocol for Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[8]
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9]
-
Analysis:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be ionized.
-
Set the mass analyzer to scan a relevant mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide additional structural information.[10] For halogenated compounds, the isotopic pattern is a critical confirmation point.[11]
Visualizing the Workflow and Comparative Logic
To clearly illustrate the processes involved, the following diagrams were generated using Graphviz.
Application in Drug Discovery: Targeting Kinase Signaling
Compounds synthesized from this compound are often investigated as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways.[2][12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified kinase signaling pathway that a novel inhibitor, such as Compound X, might target.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mass spectrometry of substituted benzils [vtechworks.lib.vt.edu]
- 12. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Monitoring Reactions of 3-Bromo-5-fluorobenzyl Bromide
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of chemical reactions, enabling researchers to track the consumption of starting materials and the formation of products over time. For reactions involving the alkylating agent 3-Bromo-5-fluorobenzyl bromide, selecting an appropriate HPLC method is critical for achieving accurate and reproducible results. This guide compares two common reversed-phase HPLC approaches—Isocratic and Gradient Elution—providing the necessary data and protocols for their implementation.
Method Comparison: Isocratic vs. Gradient Elution
The choice between an isocratic and a gradient method depends largely on the complexity of the reaction mixture.[1][2][3] Isocratic elution, which uses a constant mobile phase composition, is simple, reliable, and ideal for routine analysis of samples with components of similar polarity.[1][3][4] In contrast, gradient elution involves changing the mobile phase composition during the analysis. This approach is highly effective for separating complex mixtures containing compounds with a wide range of polarities, often resulting in sharper peaks, improved resolution, and shorter analysis times for strongly retained components.[2][3][5]
For a typical reaction where this compound is converted to a more polar product, both methods can be viable. The following table outlines two distinct methods for monitoring such a reaction. Method 1 is a straightforward isocratic method, while Method 2 employs a gradient for potentially faster elution of more retained impurities.
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | C18 Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | 70:30 Acetonitrile:Water | A: WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient: 70% B to 95% B over 8 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Analysis Time | ~10 minutes | ~12 minutes (including re-equilibration) |
| Hypothetical tR (Start) | 5.8 min | 5.5 min |
| Hypothetical tR (Product) | 3.2 min | 3.0 min |
| Advantages | Simple, reproducible, stable baseline.[1][3] | Better resolution for complex mixtures, faster for strongly retained compounds.[2][4] |
| Disadvantages | May lead to broad peaks for late-eluting compounds, longer run times for complex samples.[3] | Requires column re-equilibration, potential for baseline drift.[4] |
Note: Hypothetical retention times (tR) are provided for illustrative purposes. The starting material (this compound) is less polar and thus has a longer retention time than the more polar hypothetical product.
Experimental Workflow
The general workflow for performing HPLC analysis is consistent for both isocratic and gradient methods, involving sample preparation, system setup, data acquisition, and analysis.
Caption: A generalized workflow for HPLC reaction monitoring.
Detailed Experimental Protocols
Below are the detailed protocols for implementing the two comparative HPLC methods.
Method 1: Isocratic Elution Protocol
-
Mobile Phase Preparation:
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water into a 1 L solvent reservoir bottle.
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Install a C18 reversed-phase column (150 x 4.6 mm, 5 µm particle size) into the column compartment.
-
Set the column oven temperature to 30 °C.
-
Purge the pump with the prepared mobile phase to ensure no air bubbles are in the system.
-
Set the pump to an isocratic flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
Allow the system to equilibrate by running the mobile phase through the column until a stable baseline is achieved (typically 15-20 minutes).
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary and dilute the aliquot with the mobile phase (e.g., dilute to 1 mL) in an HPLC vial to a concentration suitable for UV detection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Run the analysis for 10 minutes.
-
Identify peaks based on the retention times of pre-run standards for the starting material and expected product.
-
Integrate the peak areas to determine the relative amounts of each component and monitor the reaction progress.
-
Method 2: Gradient Elution Protocol
-
Mobile Phase Preparation:
-
Prepare two separate solvent lines.
-
Solvent A: Fill a reservoir with 1 L of HPLC-grade water.
-
Solvent B: Fill a second reservoir with 1 L of HPLC-grade acetonitrile.
-
Degas both solvents thoroughly using sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Install a C18 reversed-phase column (150 x 4.6 mm, 5 µm particle size) and set the column temperature to 30 °C.
-
Purge the pump with both mobile phases to prime the lines.
-
Set the UV detector to 254 nm.
-
Program the pump with the following gradient profile at a total flow rate of 1.0 mL/min:
-
0.0 min: 70% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 70% B
-
12.0 min: 70% B (Re-equilibration)
-
-
Equilibrate the column at the initial conditions (70% B) for at least 5-10 minutes before the first injection.
-
-
Sample Preparation:
-
Prepare the sample as described in the isocratic protocol, diluting a reaction aliquot in a solvent mixture that mimics the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water).
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Start the gradient run.
-
Monitor the chromatogram and integrate the peaks of interest. The gradient ensures that even non-polar byproducts are eluted from the column in a reasonable time, providing a cleaner baseline for subsequent runs.[5]
-
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-fluorobenzyl Bromide: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3-Bromo-5-fluorobenzyl bromide are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe management of this hazardous chemical, from initial handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Immediate Safety and Handling Protocols
This compound is a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[1] All handling must be conducted within a properly functioning chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, providing a quick reference for safety and handling.
| Property | Value | Reference Compound |
| Molecular Formula | C₇H₅Br₂F | This compound |
| CAS Number | 216755-57-6 | This compound |
| Boiling Point | 88 °C / 20 mmHg | 3-Fluorobenzyl bromide |
| Density | 1.541 g/mL at 25 °C | 3-Fluorobenzyl bromide |
| Flash Point | 62 °C (143.6 °F) - closed cup | 3-Fluorobenzyl bromide |
| Hazard Statements | H314, H335 | This compound |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | This compound |
III. Disposal Procedures
The disposal of this compound must be managed as hazardous waste. On-site neutralization or treatment is not recommended due to the compound's reactivity and hazardous nature. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
Step-by-Step Disposal Plan:
-
Segregation: this compound is a halogenated organic compound. It must be collected separately from non-halogenated waste.[3][4][5] Do not mix with acids, bases, metals, or oxidizing agents.[6]
-
Container Selection: Use a designated, compatible, and properly labeled hazardous waste container. Polyethylene containers are recommended as halogenated solvents can produce acids that corrode metal.[6] The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[4][5]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6][7] The storage area should be a designated satellite accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[2][6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-5-fluorobenzyl bromide
Essential Safety and Handling Guide for 3-Bromo-5-fluorobenzyl Bromide
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates like this compound is of paramount importance. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment. Adherence to these guidelines is critical due to the compound's hazardous properties.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 216755-57-6[1] |
| Molecular Formula | C₇H₅Br₂F[1] |
| GHS Hazard Statements | Causes severe skin burns and eye damage (H314), Causes serious eye damage (H318), May cause respiratory irritation (H335).[1] |
| Signal Word | Danger[1] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated. | Prevents skin contact, which can cause severe burns.[1][2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are also required. For larger quantities, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[4] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[5] | Prevents inhalation of vapors that can cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Strict adherence to the following operational protocols is essential for the safe handling and storage of this compound.
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Standard Operating Procedures:
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Don all required PPE.
-
Handling: Use appropriate tools (e.g., spatulas, glassware) to avoid direct contact. Keep containers tightly sealed when not in use.[6]
-
Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6]
-
Keep containers tightly closed and store in a corrosives area.[6]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container for halogenated organic waste.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[4]
-
-
Disposal: Dispose of all waste through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4][8]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
